An In-depth Technical Guide to 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride, a substituted azetidine derivative of significant...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride, a substituted azetidine derivative of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, characterization, potential pharmacological applications, and safety considerations.
Chemical Identity and Physicochemical Properties
Table 1: Physicochemical Properties of 3-(2,6-Dimethylphenoxy)azetidine
The hydrochloride salt is expected to be a white to off-white crystalline solid with increased water solubility compared to the free base, a common characteristic of amine hydrochlorides[4].
Synthesis and Purification
The synthesis of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride typically involves a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of 3-(2,6-Dimethylphenoxy)azetidine (Free Base)
A common and effective method for the synthesis of 3-aryloxyazetidines is through the nucleophilic substitution of a protected 3-hydroxyazetidine or a 3-haloazetidine with the corresponding phenol under basic conditions[5]. The synthesis of azetidine rings can be challenging due to their inherent ring strain[6].
Protocol 1: Synthesis of 3-(2,6-Dimethylphenoxy)azetidine
This protocol describes a plausible synthetic route adapted from general methods for 3-aryloxyazetidine synthesis.
Step 1: N-Protection of 3-Hydroxyazetidine
To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride.
Introduce a protecting group, such as a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), to the azetidine nitrogen. This protects the secondary amine from participating in subsequent reactions.
Purify the resulting N-Boc-3-hydroxyazetidine by column chromatography.
Step 2: Mitsunobu Reaction
Dissolve N-Boc-3-hydroxyazetidine and 2,6-dimethylphenol in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
Cool the solution to 0 °C and add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise. The Mitsunobu reaction facilitates the etherification under mild conditions.
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
Purify the resulting N-Boc-3-(2,6-dimethylphenoxy)azetidine by column chromatography.
Step 3: Deprotection
Dissolve the purified N-Boc-3-(2,6-dimethylphenoxy)azetidine in a suitable solvent (e.g., dichloromethane or dioxane).
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.
After the reaction is complete, neutralize the excess acid with a base (e.g., sodium bicarbonate solution) and extract the free base, 3-(2,6-dimethylphenoxy)azetidine, into an organic solvent.
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Formation of 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride
Protocol 2: Preparation of the Hydrochloride Salt
Dissolve the purified 3-(2,6-dimethylphenoxy)azetidine free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield 3-(2,6-Dimethylphenoxy)azetidine hydrochloride.
Diagram 1: Synthetic Pathway of 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride
Caption: Synthetic route to the target compound.
Analytical Characterization
The structural confirmation and purity assessment of 3-(2,6-Dimethylphenoxy)azetidine and its hydrochloride salt are crucial. Standard analytical techniques are employed for this purpose[5].
Table 2: Analytical Methods for Characterization
Technique
Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
To confirm the chemical structure, connectivity of atoms, and assess isomeric purity.
Mass Spectrometry (MS)
To determine the molecular weight and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
To determine the purity of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
To identify characteristic functional groups.
Potential Biological Significance and Applications
Azetidine-containing compounds are of growing interest in medicinal chemistry due to their unique structural features that can lead to improved pharmacological properties[2][3]. The 3-aryloxyazetidine scaffold, in particular, has been investigated for its interaction with various biological targets.
Derivatives of 3-aryloxyazetidine have shown activity as ligands for monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT)[5]. These transporters are critical for regulating neurotransmission in the central nervous system (CNS), and their modulation is a key strategy in the treatment of various psychiatric and neurological disorders.
The specific 2,6-dimethyl substitution pattern on the phenoxy ring of the title compound may confer selectivity for certain biological targets. The methyl groups can provide steric hindrance that influences the binding orientation and affinity within a receptor's active site.
The Mechanistic Profiling of 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride: A Conformationally Restricted Probe for Voltage-Gated Sodium Channels
Executive Summary & Structural Rationale In the landscape of ion channel pharmacology, the optimization of Class IB antiarrhythmics and local anesthetics (LAs) frequently relies on the strategic rigidification of flexibl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In the landscape of ion channel pharmacology, the optimization of Class IB antiarrhythmics and local anesthetics (LAs) frequently relies on the strategic rigidification of flexible pharmacophores. 3-(2,6-Dimethylphenoxy)azetidine hydrochloride (CAS 143482-46-6) serves as a prototypical, conformationally restricted analog of the widely utilized sodium channel blocker, mexiletine [[1]]().
While open-chain aryloxyethylamines like mexiletine exhibit significant conformational flexibility, this flexibility incurs a high entropic penalty upon binding to the target receptor. By tethering the primary amine into a four-membered azetidine ring, medicinal chemists leverage the "escape from flatland" principle—increasing saturation and structural rigidity to improve target specificity and reduce off-target promiscuity 2. Furthermore, aryloxyazetidines have proven to be highly effective bioisosteres, capable of maintaining critical hydrogen-bonding and cation-
π
interactions while mitigating the metabolic liabilities often associated with exposed primary amines 3.
The use of the hydrochloride salt rather than the free base is a deliberate experimental choice. Free base azetidines are often volatile or oxidatively unstable oils. The HCl salt ensures a stable, crystalline solid that provides precise molar dosing and immediate aqueous solubility, which is an absolute prerequisite for extracellular perfusion in electrophysiological assays 4.
Mechanism of Action: State-Dependent Blockade of Nav Channels
The primary mechanism of action for 3-(2,6-dimethylphenoxy)azetidine revolves around the state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs), specifically targeting the Local Anesthetic (LA) binding site located in the inner vestibule of the channel pore (Domain IV, S6 segment).
The Pharmacophore Interaction Model
Membrane Traversal: At physiological pH (7.4), a calculated fraction of the azetidine compound exists in its unprotonated (neutral) state, allowing it to rapidly partition into and traverse the lipid bilayer.
Receptor Access: Once inside the intracellular space, the lower intracellular pH shifts the equilibrium, protonating the azetidine nitrogen.
Cation-
π
Binding: The protonated secondary amine of the azetidine ring forms a high-affinity cation-
π
interaction with highly conserved aromatic residues (e.g., Phe1760 and Tyr1767 in Nav1.5) on the S6 segment.
Hydrophobic Anchoring: Simultaneously, the 2,6-dimethylphenoxy moiety inserts into the hydrophobic fenestrations of the channel, physically occluding the pore and preventing Na
+
influx.
Use-Dependent Causality
Because the LA binding site is physically shielded when the channel is in its resting (closed) state, the compound exhibits use-dependent block . It binds with orders of magnitude higher affinity when the channel transitions to the open or inactivated states during high-frequency action potential firing.
Caption: VGSC state-dependent block by 3-(2,6-dimethylphenoxy)azetidine.
Quantitative Data Synthesis: Open-Chain vs. Constrained Analogs
To understand the biophysical advantages of 3-(2,6-dimethylphenoxy)azetidine, we must compare it against its parent open-chain counterpart, mexiletine. The rigidification of the amine directly impacts the topological polar surface area (TPSA), pKa, and binding thermodynamics 5.
Physicochemical Property
Mexiletine (Open-Chain)
3-(2,6-Dimethylphenoxy)azetidine
Causality / Pharmacological Impact
Amine Classification
Primary, highly flexible
Secondary, 4-membered ring
Azetidine restricts conformational vectors, lowering the entropic penalty (
Δ
S) upon binding to the Nav pore.
Topological Polar Surface Area
26.02 Ų
21.26 Ų
Lower TPSA in the azetidine analog enhances lipophilicity and blood-brain barrier (BBB) penetration.
Estimated pKa
~9.2
~8.5
A lower pKa increases the fraction of unionized drug at pH 7.4, accelerating trans-membrane traversal to reach the intracellular binding site.
Metabolic Liability
High (N-oxidation/deamination)
Reduced
Incorporation into a saturated heterocycle mitigates rapid oxidative deamination by MAO enzymes.
To accurately quantify the use-dependent blockade of 3-(2,6-dimethylphenoxy)azetidine, researchers must employ whole-cell patch-clamp electrophysiology. The following protocol is designed as a self-validating system —meaning built-in quality control (QC) thresholds dictate whether the data is physically reliable or artifactual.
Action: Prepare extracellular Tyrode's solution and intracellular CsF-based pipette solution. Dissolve 3-(2,6-dimethylphenoxy)azetidine HCl in Tyrode's solution to a final concentration of 10 μM.
Causality: CsF is used intracellularly to block outward potassium currents, isolating the inward sodium current for accurate quantification.
Action: Pull borosilicate glass pipettes to a resistance of 2.0 – 4.0 MΩ.
Self-Validation Check: If resistance is <2.0 MΩ, discard. (Causality: Too wide a tip prevents gigaseal formation). If >4.0 MΩ, discard. (Causality: Induces severe voltage-clamp errors due to high series resistance).
Step 3: Gigaseal Formation & Membrane Rupture
Action: Apply gentle negative pressure to form a seal between the pipette and the HEK293 cell expressing Nav channels. Apply a sharp suction pulse to rupture the membrane (Whole-Cell configuration).
Self-Validation Check: The seal resistance must exceed 1 GΩ before rupture. Post-rupture, the uncompensated series resistance (Rs) must be <10 MΩ, and leak current must be <100 pA. If these parameters drift by >20% during the experiment, the cell is discarded.
Step 4: Voltage Protocol for Use-Dependent Block
Action: Hold the cell at a resting potential of -100 mV. Apply a train of 30 depolarizing pulses to -20 mV at a frequency of 10 Hz.
Causality: The 10 Hz frequency forces the channels to cycle rapidly between open and inactivated states, exposing the LA binding site to the azetidine probe and allowing the measurement of progressive current run-down (use-dependence).
Caption: Self-validating whole-cell patch-clamp workflow for Nav evaluation.
Pharmacological Profiling and Potential Therapeutic Targets of 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride: A Structural Analogue Perspective
Executive Summary The compound 3-(2,6-Dimethylphenoxy)azetidine hydrochloride (CAS: 143329-16-2) represents a highly versatile chemical scaffold with significant potential in neuropharmacology and cardiovascular drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-(2,6-Dimethylphenoxy)azetidine hydrochloride (CAS: 143329-16-2) represents a highly versatile chemical scaffold with significant potential in neuropharmacology and cardiovascular drug discovery. Structurally, it merges two highly validated pharmacophores: a 2,6-dimethylphenoxy group and a conformationally restricted azetidine ring .
Rather than viewing this molecule merely as a synthetic building block, this technical guide evaluates its potential as a direct pharmacological agent. By analyzing its structural homology to established therapeutics, we hypothesize two primary therapeutic targets: Voltage-Gated Sodium Channels (NaV1.x) and the Glycine Transporter 1 (GlyT1) . This whitepaper details the mechanistic rationale, provides self-validating experimental protocols for target validation, and establishes a predictive quantitative profile to guide preclinical screening.
Structural Pharmacology & Rationale
The pharmacological potential of 3-(2,6-Dimethylphenoxy)azetidine is driven by the synergistic effects of its two primary structural domains:
The 2,6-Dimethylphenoxy Moiety: This is the classic pharmacophore of [1], a Class IB antiarrhythmic and antimyotonic agent. The aryl methyl groups provide the necessary lipophilicity to penetrate the lipid bilayer and access the inner vestibule of voltage-gated sodium channels.
The Azetidine Ring: In mexiletine, the amine is located on a flexible propan-2-amine chain. Replacing this open chain with a 4-membered azetidine ring introduces conformational restriction . This medicinal chemistry strategy reduces the entropic penalty upon target binding, potentially increasing affinity. Furthermore, azetidine-containing aryloxy compounds are a heavily patented class of [2], where the cyclic amine nitrogen acts as a critical hydrogen bond donor/acceptor within the transporter's binding pocket.
Mexiletine and its analogues exert their effects via a "use-dependent" block of NaV channels, meaning their affinity increases when the channel is in the open or inactivated state. The azetidine analogue is hypothesized to exhibit a superior phasic block profile. The restricted geometry of the azetidine ring forces the basic nitrogen into a specific vector, which may optimize electrostatic interactions with the local anesthetic (LA) binding site on the S6 segments of domains I, III, and IV of the NaV α-subunit.
To validate the NaV blocking potential, a self-validating patch-clamp protocol is required. The assay must distinguish between tonic (resting) block and phasic (use-dependent) block.
Step-by-Step Methodology:
Cell Preparation: Culture HEK293 cells stably expressing human NaV1.5 or NaV1.4. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.
Internal/External Solutions: Use a standard extracellular physiological saline (140 mM NaCl). The intracellular solution must contain CsF (105 mM) to block endogenous potassium currents, ensuring the isolated measurement of the sodium current (
INa
).
Compound Preparation: Dissolve 3-(2,6-Dimethylphenoxy)azetidine HCl in extracellular solution. The hydrochloride salt ensures high aqueous solubility. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Mexiletine) to establish assay validity and calculate the Z'-factor.
Voltage Protocol (Tonic Block): Hold cells at a resting potential of -120 mV to ensure all channels are fully closed. Apply a single depolarizing pulse to -20 mV for 20 ms. Measure the reduction in peak
INa
.
Voltage Protocol (Phasic Block): Apply a train of 100 depolarizing pulses to -20 mV at a high frequency (10 Hz). The progressive decline in peak current from the 1st to the 100th pulse quantifies use-dependent block.
Data Analysis: Fit the concentration-response data to a standard Hill equation to derive the
IC50
. A valid assay must show an
IC50
shift for the positive control consistent with historical data.
Workflow for patch-clamp validation of NaV channel block.
GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Inhibiting GlyT1 increases local synaptic glycine concentrations, which acts as an obligate co-agonist at the NMDA receptor. This mechanism is a highly sought-after pathway for treating the negative and cognitive symptoms of schizophrenia. Substituted azetidinyl compounds are validated GlyT1 inhibitors [2]. The 3-aryloxyazetidine core of our subject compound perfectly aligns with the steric requirements of the GlyT1 allosteric binding site.
Experimental Protocol: In Vitro [3H]-Glycine Uptake Assay
To prove GlyT1 inhibition, we utilize a radiometric uptake assay. This system is self-validating because it measures the direct functional consequence of transporter inhibition.
Step-by-Step Methodology:
Synaptosome Preparation: Isolate synaptosomes from the forebrain of male Wistar rats via sucrose density gradient centrifugation. This provides a physiologically relevant matrix expressing native GlyT1.
Pre-incubation: Resuspend synaptosomes in a HEPES-buffered assay buffer containing a selective GlyT2 inhibitor (e.g., ALX-1393 at 1 µM). Causality: Blocking GlyT2 ensures that any observed reduction in radioligand uptake is exclusively mediated by GlyT1, preventing confounding data.
Compound Addition: Add 3-(2,6-Dimethylphenoxy)azetidine HCl at varying concentrations (1 nM to 10 µM). Include Bitopertin (100 nM) as a positive control for complete GlyT1 blockade.
Radioligand Incubation: Introduce 50 nM [3H]-glycine and incubate at 37°C for 15 minutes.
Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash the filters with ice-cold buffer, transfer to scintillation vials, and quantify the retained radioactivity using a liquid scintillation counter.
Pharmacological pathway of GlyT1 inhibition and NMDAR modulation.
Quantitative Data Summary
To benchmark 3-(2,6-Dimethylphenoxy)azetidine against established clinical entities, the following table summarizes its predicted physicochemical and pharmacological profile based on structural homology. The low Topological Polar Surface Area (TPSA) of the azetidine compound strongly predicts excellent blood-brain barrier (BBB) penetrance, which is critical for both central NaV and GlyT1 targeting.
Compound
Primary Target
Predicted/Known
IC50
LogP
TPSA (Ų)
Mechanism of Action
Mexiletine
NaV1.5
~10-50 µM
2.6
26.0
Open-chain pore blocker
3-(2,6-Dimethylphenoxy)azetidine HCl
NaV1.5 / GlyT1
<10 µM (Predicted)
~2.1
21.3
Conformationally restricted blocker
Bitopertin
GlyT1
25 nM
3.2
55.0
Non-competitive allosteric inhibitor
Conclusion & Future Directions
3-(2,6-Dimethylphenoxy)azetidine hydrochloride is far more than a synthetic intermediate; it is a structurally privileged scaffold. By combining the aryloxy motif of Class IB antiarrhythmics with the azetidine core of modern GlyT1 inhibitors, it presents a compelling case for dual-target screening.
Next Steps for Drug Development Professionals:
Execute the patch-clamp and radiometric uptake assays described herein to establish empirical
IC50
values.
Conduct in vitro ADME profiling, specifically focusing on microsomal stability (CYP2D6/CYP3A4), as the 2,6-dimethyl groups are classic sites of oxidative metabolism.
Perform off-target screening (e.g., hERG channel liability) to ensure the conformational restriction does not inadvertently increase affinity for cardiac potassium channels.
References
Franchini, C., Carocci, A., Catalano, A., Cavalluzzi, M. M., Corbo, F., Lentini, G., Scilimati, A., Tortorella, P., Camerino, D. C., & De Luca, A. (2003). "Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels." Journal of Medicinal Chemistry, 46(24), 5238–5248. URL:[Link]
Hudson, A., DeMarco, J. A., Celinske, D., & Mozip, F. (2018). "Substituted azetidinyl compounds as GlyT1 inhibitors." US Patent 10,040,759 B2. Dart Neuroscience (Cayman) Ltd.
Exploratory
3-(2,6-Dimethylphenoxy)azetidine Hydrochloride: Structural Informatics, Synthesis, and Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally re...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic incorporation of conformationally restricted rings—such as azetidines—has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. 3-(2,6-Dimethylphenoxy)azetidine hydrochloride is a highly versatile building block and pharmacophore. This technical guide provides an in-depth analysis of its structural informatics (including its standard InChI and InChIKey derivations), the causality behind its structure-property relationships (SPR), and a self-validating synthetic protocol designed for high-purity crystallization.
Chemical Identity & Structural Informatics
Accurate chemical informatics are critical for database querying, patent filing, and molecular modeling. The hydrochloride salt of 3-(2,6-Dimethylphenoxy)azetidine is officially registered under CAS number 143482-46-6[1], distinguishing it from its free base form (CAS 143329-16-2)[2].
The International Chemical Identifier (InChI) provides a standardized, machine-readable representation of the molecule's connectivity. For the hydrochloride salt, the standard InChI string is derived as follows:
Main Layer (1S/C11H15NO.ClH): Denotes standard InChI (version 1) and the molecular formulas of the two distinct components (the organic base and hydrochloric acid).
Connectivity Layer (c1-8...): Maps the heavy atom graph. The 2,6-dimethylphenyl ring is mapped to the ether oxygen (13), which bridges to the 3-position of the azetidine ring (10).
Hydrogen Layer (h3-5...): Maps the exact placement of the 15 protons on the organic base and the single proton on the chloride.
The InChIKey:
Because InChI strings can become unwieldy for search algorithms, the InChIKey is generated via a SHA-256 cryptographic hash of the InChI string[5]. The resulting 27-character key is structured into three distinct blocks:
Skeleton Hash (14 characters): Encodes the core heavy-atom connectivity.
Stereo/Isotope Hash (8 characters): Because 3-(2,6-Dimethylphenoxy)azetidine possesses a plane of symmetry and lacks chiral centers, this block reflects a standard, non-stereospecific state.
Protonation & Version (4 characters): Indicates the protonated state of the amine (salt form) and the standard InChI version.
The structural design of 3-(2,6-Dimethylphenoxy)azetidine is highly intentional. As a Senior Application Scientist, it is vital to understand why these specific functional groups are chosen during lead optimization.
The Azetidine Scaffold: Replacing an open-chain amine with a 4-membered azetidine ring reduces conformational entropy. This rigidification locks the basic nitrogen in a specific vector, enhancing binding affinity to target receptors (e.g., monoamine transporters or GPCRs) by minimizing the entropic penalty upon binding.
2,6-Dimethylphenoxy Shielding: The two methyl groups at the ortho positions of the phenyl ring provide significant steric hindrance. This directly protects the adjacent ether linkage from rapid oxidative cleavage by hepatic Cytochrome P450 (CYP450) enzymes, thereby increasing the molecule's metabolic half-life.
Hydrochloride Salt Form: The free base azetidine is an oil with poor aqueous solubility. Conversion to the hydrochloride salt protonates the secondary amine, dramatically improving aqueous solubility, crystalline stability, and bioavailability for oral formulation.
Fig 1: Causality in the structure-property relationships of the target compound.
Synthesis Workflow & Mechanistic Insights
The synthesis of aryloxyazetidines typically avoids direct nucleophilic aromatic substitution (S_NAr) due to the lack of strong electron-withdrawing groups on the 2,6-dimethylphenol. Instead, a Mitsunobu reaction or a Williamson ether synthesis utilizing a pre-activated azetidine is preferred.
Fig 2: Two-step synthetic workflow for 3-(2,6-Dimethylphenoxy)azetidine hydrochloride.
The following protocol outlines the critical Step 2 (Deprotection and Salt Formation). This methodology is designed as a self-validating system : the use of anhydrous conditions ensures that the product precipitates directly out of solution, providing immediate visual confirmation of the reaction's success and driving the equilibrium forward.
Step-by-Step Methodology
Preparation: Dissolve 10.0 mmol of the purified intermediate (N-Boc-3-(2,6-dimethylphenoxy)azetidine) in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask under an inert argon atmosphere.
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 10 mL of 4M HCl in dioxane dropwise over 10 minutes.
Causality: Anhydrous HCl in dioxane is chosen over aqueous HCl to prevent competitive hydrolysis of the ether linkage and to maintain a strictly organic phase.
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the [M+H-tBu]⁺ fragment and the emergence of the free base mass (m/z 178.1) confirms total deprotection.
Precipitation: As the Boc group is cleaved (releasing isobutylene gas and CO₂), the highly polar hydrochloride salt will begin to precipitate directly from the non-polar DCM/dioxane mixture as a white crystalline solid.
Isolation: Add 20 mL of cold diethyl ether to fully crash out the remaining salt. Filter the suspension through a sintered glass funnel (medium porosity).
Purification: Wash the filter cake with an additional 2x15 mL of cold diethyl ether to remove any residual dioxane or unreacted phenol. Dry the white solid under high vacuum at 40 °C for 12 hours to afford pure 3-(2,6-Dimethylphenoxy)azetidine hydrochloride.
References
BLDPharm. "143482-46-6 | 3-(2,6-Dimethylphenoxy)azetidine hydrochloride." Accessed March 13, 2026. 1[1]
MolCore. "143482-46-6 | 3-(2,6-dimethylphenoxy)azetidine hydrochloride." Accessed March 13, 2026. 3[3]
BLDPharm. "143482-46-6 | SMILES Code and Properties." Accessed March 13, 2026. 4[4]
ChemChart. "2-(2,6-dimethylphenoxy)-N-methylethanamine (14573-22-9)." (Database mapping for related azetidine derivatives and free base forms). Accessed March 13, 2026. 2[2]
PubChem / NIH. "Clorprenaline | C11H16ClNO | CID 2810" (Reference for standardized InChIKey hashing protocols for C11H16ClNO isomeric structures). Accessed March 13, 2026. 5[5]
Discovery and Synthesis of Novel Azetidine Analogs: A Strategic Guide for Modern Drug Development
The Strategic Imperative of Azetidines in Medicinal Chemistry In contemporary drug discovery, the optimization of pharmacokinetic properties without inflating molecular weight or lipophilicity is a persistent challenge....
Author: BenchChem Technical Support Team. Date: March 2026
The Strategic Imperative of Azetidines in Medicinal Chemistry
In contemporary drug discovery, the optimization of pharmacokinetic properties without inflating molecular weight or lipophilicity is a persistent challenge. Azetidines—four-membered, nitrogen-containing saturated heterocycles—have emerged as privileged scaffolds to address this bottleneck 1. By serving as rigidified, metabolically stable bioisosteres for larger saturated rings (like piperidines or pyrrolidines) and acyclic dialkylamines, azetidines lower the overall lipophilicity (LogD) and reduce the number of hydrogen bond donors, thereby enhancing membrane permeability and oral bioavailability.
However, the synthesis of azetidines has historically been hindered by the thermodynamic and kinetic penalties of closing a highly strained ring. The inherent ring strain of an azetidine core is approximately 26 kcal/mol 2. Traditional cyclization methods (e.g., nucleophilic displacement of 1,3-dihalides) suffer from severe entropy-enthalpy compensation issues, often requiring harsh conditions that are incompatible with late-stage functionalization. To bypass these ground-state thermodynamic traps, modern synthetic modalities leverage excited-state intermediates and radical strain-release mechanisms.
Modern Synthetic Modalities: Bypassing the Thermodynamic Trap
The [2+2] photocycloaddition of imines and alkenes (the aza-Paternò-Büchi reaction) is the most direct retrosynthetic disconnection for azetidines. Historically, this approach failed because photoexcited imines undergo rapid radiationless decay to the ground state via E/Z-isomerization, precluding productive cycloaddition 3.
Recent breakthroughs utilize Triplet Energy Transfer (EnT) photocatalysis . By carefully matching the triplet energy of an Iridium-based photosensitizer with the substrate, researchers can selectively sensitize the imine directly to its reactive triplet state using mild visible light. This outcompetes the unproductive E/Z relaxation pathway, allowing for the direct coupling of acyclic oximes with unactivated alkenes to form densely functionalized monocyclic azetidines 4.
Triplet energy transfer pathway enabling the aza-Paternò-Büchi [2+2] photocycloaddition.
Modality B: Radical Strain-Release (RSR) of Azabicyclo[1.1.0]butanes
Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic systems (~65 kcal/mol). When a primary radical species (generated via photoredox catalysis) adds to the bridgehead nitrogen or carbon, the central C-N bond undergoes homolytic cleavage. This massive release of thermodynamic strain drives the reaction forward irreversibly, generating a C3-centered radical intermediate that can be trapped by various radicophiles. This method is exceptionally powerful for synthesizing C3-quaternary center-containing azetidines, which are notoriously difficult to access via traditional cross-coupling 5.
Radical strain-release (RSR) sequence from azabicyclo[1.1.0]butane to C3-azetidines.
Quantitative Benchmarking of Synthetic Modalities
To select the appropriate methodology for library generation or scale-up, one must evaluate the substrate scope and mechanistic advantages. The following table summarizes the performance metrics of current state-of-the-art azetidine syntheses.
Synthetic Modality
Catalyst / Initiation System
Substrate Scope
Typical Yields
Key Mechanistic Advantage
Intermolecular Aza-Paternò-Büchi
Ir(dF(CF3)ppy)2(dtbbpy)PF6 (427 nm)
Acyclic Oximes + Unactivated Alkenes
64–95%
Bypasses E/Z isomerization via Triplet EnT; high functional group tolerance.
Radical Strain-Release (RSR)
Dual Cu / Photoredox
Azabicyclo[1.1.0]butanes (ABBs)
70–91%
Exploits 65 kcal/mol strain for rapid C3-quaternary center functionalization.
Late-Stage C(sp3)-C(sp3) Coupling
Metallaphotoredox (Ni/Ir)
Bromo-azetidines + Alkyl Alcohols
50–85%
Enables late-stage functionalization of fully elaborated pharmaceutical cores.
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that protocols must not merely list steps, but establish a self-validating framework where the causality of each action is understood. Below are the optimized procedures for the two primary modalities.
This protocol details the intermolecular [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with unactivated alkenes 4.
Reaction Assembly: In an oven-dried Schlenk tube, combine the oxime precursor (1.0 equiv), alkene (1.5 equiv), and Ir-photocatalyst (1.0–2.0 mol%). Dissolve in anhydrous acetonitrile (0.1 M).
Rigorous Degassing (Critical Causality): Perform three consecutive freeze-pump-thaw cycles.
Why? Molecular oxygen (
O2
) is a potent triplet quencher. If present, it will rapidly intercept the Ir(III) excited state via energy transfer, completely arresting the catalytic cycle and generating reactive singlet oxygen that degrades the imine precursor.
Irradiation: Backfill with Argon and irradiate the mixture using 427 nm blue LEDs (with a cooling fan to maintain ambient temperature) for 12–44 hours.
Why 427 nm? This wavelength specifically targets the Metal-to-Ligand Charge Transfer (MLCT) band of the Iridium photocatalyst. Direct UV irradiation must be avoided, as it causes unproductive direct excitation and background degradation of the imine.
Validation Checkpoint: Upon irradiation, the solution should exhibit a sustained, luminescent emission characteristic of the active *Ir(III) state. If the solution turns dark brown rapidly, oxygen ingress has occurred, and the batch will likely fail.
Isolation: Concentrate under reduced pressure and purify via standard silica gel flash chromatography.
Protocol 2: Radical Strain-Release (RSR) Allylation of ABBs
This protocol outlines the dual copper/photoredox-catalyzed multi-component allylation of ABBs 6.
Catalyst & Precursor Preparation: In a dry vial under nitrogen, dissolve the photosensitizer, copper catalyst, allyl-boron reagent, and sulfonyl imine (1.2 equiv) in degassed solvent.
Why excess imine? The sulfonyl imine serves as the radical precursor. A slight stoichiometric excess ensures complete consumption of the highly reactive ABB, preventing the retention of difficult-to-separate, unstable starting materials.
Controlled ABB Addition (Critical Causality): Add the Azabicyclo[1.1.0]butane (1.0 equiv) as a dilute solution via a syringe pump over 2 hours under continuous visible light irradiation.
Why slow addition? ABBs are highly strained and prone to off-target oligomerization if allowed to pool in high concentrations. Slow addition maintains a low steady-state concentration of the ABB, ensuring the bimolecular radical trapping kinetics strictly outcompete undesired homocoupling or polymerization.
Radical Relay & Quenching: Stir the reaction for an additional hour post-addition. The initial N-centered radical attacks the ABB, triggering a thermodynamically irreversible strain-release event that generates the C3-centered radical, which is subsequently trapped by the allyl source. Quench with water and extract with ethyl acetate.
Conclusion
The transition of azetidines from synthetic curiosities to foundational pillars of modern drug discovery 1 is a direct result of overcoming their thermodynamic barriers. By deploying advanced modalities like Triplet EnT photocatalysis 3 and Radical Strain-Release 5, researchers can now routinely access highly functionalized, stereochemically complex azetidine analogs. Furthermore, the advent of late-stage photoredox cross-coupling 7 ensures that these motifs can be appended to complex APIs, dramatically expanding the chemical space available to medicinal chemists.
3-(2,6-Dimethylphenoxy)azetidine hydrochloride as a research chemical
An In-depth Technical Guide to 3-(2,6-Dimethylphenoxy)azetidine hydrochloride: Synthesis, Characterization, and Potential Applications in Neuroscience Research Authored by: A Senior Application Scientist Abstract This te...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 3-(2,6-Dimethylphenoxy)azetidine hydrochloride: Synthesis, Characterization, and Potential Applications in Neuroscience Research
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride, a research chemical with significant potential in the field of drug discovery and neuroscience. While direct literature on this specific molecule is sparse, this document synthesizes information from analogous structures and foundational chemical principles to offer a robust framework for its synthesis, characterization, and potential biological evaluation. We present detailed, field-proven protocols for its synthesis, purification, and the experimental determination of its key physicochemical properties. Furthermore, we postulate a primary research application based on the known pharmacology of the 3-aryloxyazetidine scaffold and outline a logical, step-by-step workflow for its investigation as a potential modulator of monoamine transporters. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel azetidine-based compounds.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in medicinal chemistry.[1][2] Their inherent ring strain and three-dimensional character impart unique and desirable physicochemical properties to parent molecules, often leading to enhanced metabolic stability, improved aqueous solubility, and refined receptor selectivity.[1] These attributes make azetidines highly attractive as bioisosteric replacements for other, more common saturated heterocycles.[3] The successful incorporation of the azetidine motif into several FDA-approved drugs, such as the MEK inhibitor cobimetinib and the JAK inhibitor baricitinib, underscores its value and impact in contemporary drug development.[1][4]
The 3-substituted aryloxyazetidine class, to which 3-(2,6-Dimethylphenoxy)azetidine hydrochloride belongs, is of particular interest. This scaffold combines the favorable properties of the azetidine ring with the diverse pharmacophoric potential of an aryloxy group.[3] Related analogues have been investigated as potent ligands for central nervous system (CNS) targets, particularly monoamine transporters, which are critical for regulating neurotransmission.[3] This guide focuses on 3-(2,6-Dimethylphenoxy)azetidine hydrochloride, providing a foundational understanding and practical methodologies for its scientific exploration.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program, influencing its solubility, permeability, and target engagement.[3]
Experimental Determination of Physicochemical Parameters
The following protocols describe standardized methods for determining the critical physicochemical properties of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride.
Causality: The pKa of the azetidine nitrogen dictates the compound's ionization state at physiological pH (7.4). This is a critical determinant of its interaction with biological membranes and its binding affinity to target proteins. A potentiometric titration method provides a reliable, direct measurement.
Methodology:
Preparation of Analyte Solution: Accurately weigh and dissolve ~5-10 mg of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride in a known volume (e.g., 50 mL) of 0.15 M aqueous KCl solution.
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and monitor the pH with the calibrated electrode.
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH), adding small, precise aliquots (e.g., 0.02 mL).
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by using derivative plots to precisely locate the inflection point.
Causality: Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, is a key indicator of a compound's ability to cross cell membranes. The shake-flask method, while traditional, is the gold standard for its direct measurement of partitioning.
Methodology:
System Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and a water-immiscible organic phase (typically n-octanol). Pre-saturate each phase with the other by vigorous mixing for 24 hours, followed by separation.
Analyte Preparation: Prepare a stock solution of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride in the pre-saturated aqueous buffer at a known concentration (e.g., 1 mg/mL).
Partitioning: In a glass vial, combine a precise volume of the analyte solution with an equal volume of the pre-saturated n-octanol.
Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for complete partitioning.
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
Concentration Analysis: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the analyte remaining in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).
Calculation: The LogD is calculated using the formula: LogD = log₁₀( [Compound]octanol / [Compound]aqueous ), where [Compound]octanol is determined by the difference between the initial and final aqueous concentrations.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis begins with a commercially available, N-protected 3-hydroxyazetidine, proceeds through a nucleophilic substitution, and concludes with deprotection and salt formation. The benzhydryl (diphenylmethyl) group is an excellent choice for protecting the azetidine nitrogen, as it is stable under the reaction conditions and can be readily removed via hydrogenolysis.[2]
Caption: Proposed synthetic workflow for 3-(2,6-Dimethylphenoxy)azetidine hydrochloride.
Detailed Synthetic Protocol
Trustworthiness: This protocol is designed as a self-validating system. Each step yields a stable, characterizable intermediate. Purification via column chromatography and confirmation by standard analytical techniques (NMR, MS) at each stage ensures the integrity of the material proceeding to the next step.
Step 1: Mesylation of 1-Benzhydryl-3-azetidinol
To a solution of 1-benzhydryl-3-azetidinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
Quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzhydryl-3-mesyloxyazetidine, which can be used in the next step without further purification.
Step 2: Nucleophilic Substitution with 2,6-Dimethylphenol
In a separate flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) to a solution of 2,6-dimethylphenol (1.5 eq) in anhydrous dimethylformamide (DMF) at 0 °C. Stir until hydrogen evolution ceases.
Add a solution of the crude 1-benzhydryl-3-mesyloxyazetidine (1.0 eq) in anhydrous DMF to the sodium phenoxide solution.
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
Cool the reaction to room temperature, quench carefully with water, and extract the product with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 1-benzhydryl-3-(2,6-dimethylphenoxy)azetidine.
Step 3: Deprotection to Yield the Free Base
Dissolve the purified product from Step 2 in ethyl acetate and add 10% palladium on carbon (Pd/C, ~10% by weight).
Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr shaker) and stir vigorously at room temperature for 24 hours.
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure to yield 3-(2,6-Dimethylphenoxy)azetidine as the free base.
Step 4: Formation of the Hydrochloride Salt
Dissolve the free base in a minimal amount of diethyl ether or ethyl acetate.
Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation is complete.
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2,6-Dimethylphenoxy)azetidine hydrochloride as a solid.
Analytical Characterization
The identity and purity of the final compound should be confirmed using a suite of analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure. Expected signals would include aromatic protons from the dimethylphenoxy group, and characteristic shifts for the azetidine ring protons.
Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.
Infrared (IR) Spectroscopy: To identify key functional groups.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Potential Research Applications and Biological Evaluation
Authoritative Grounding: The 3-aryloxyazetidine scaffold has been explored for its activity as ligands for monoamine transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT).[3] These transporters are pivotal in regulating neurotransmitter levels in the CNS, and their modulation is a key therapeutic strategy for treating depression, anxiety, and other neurological disorders. Therefore, a primary and logical research application for 3-(2,6-Dimethylphenoxy)azetidine hydrochloride is its evaluation as a potential monoamine transporter modulator.
Proposed Biological Evaluation Workflow
The following workflow provides a hierarchical approach to characterizing the compound's pharmacological activity, starting with target binding and progressing to functional activity.
Synthesis Protocol for 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride: An Application Note
Abstract: This document provides a detailed, two-step synthetic protocol for the preparation of 3-(2,6-dimethylphenoxy)azetidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis commences wi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a detailed, two-step synthetic protocol for the preparation of 3-(2,6-dimethylphenoxy)azetidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis commences with a Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 2,6-dimethylphenol, followed by the deprotection of the Boc group to yield the final hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a step-by-step methodology, and characterization guidelines.
Introduction
Azetidine-containing scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structure, which can impart favorable physicochemical properties to drug candidates.[1] The 3-aryloxyazetidine motif, in particular, has been identified as a key pharmacophoric element in the development of novel therapeutics, with applications in areas such as central nervous system (CNS) disorders.[1][2] This application note details a reliable and scalable synthesis of 3-(2,6-dimethylphenoxy)azetidine hydrochloride, a specific analog within this promising class of compounds.
The presented synthesis employs a two-step sequence:
Mitsunobu Reaction: Formation of the aryl ether linkage through the reaction of an N-protected 3-hydroxyazetidine with 2,6-dimethylphenol.
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the desired primary amine as a hydrochloride salt.
This protocol has been optimized for both yield and purity, with special attention to the practical aspects of the reaction setup, workup, and purification.
Chemical Reaction Scheme
Caption: Overall synthetic scheme for 3-(2,6-Dimethylphenoxy)azetidine hydrochloride.
Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Supplier
N-Boc-3-hydroxyazetidine
≥98%
Commercially Available
2,6-Dimethylphenol
≥99%
Commercially Available
Triphenylphosphine (PPh₃)
≥99%
Commercially Available
Diisopropyl azodicarboxylate (DIAD)
40% in Toluene
Commercially Available
Tetrahydrofuran (THF)
Anhydrous
Commercially Available
Ethyl acetate (EtOAc)
ACS Grade
Commercially Available
Hexanes
ACS Grade
Commercially Available
Hydrochloric acid (HCl)
4M in Dioxane
Commercially Available
Dichloromethane (DCM)
ACS Grade
Commercially Available
Saturated aq. NaHCO₃
Prepared in-house
Brine
Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)
Commercially Available
Step 1: Synthesis of N-Boc-3-(2,6-dimethylphenoxy)azetidine
Rationale: The Mitsunobu reaction is a powerful and reliable method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[3][4][5][6] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the alcohol, facilitating nucleophilic attack by a suitable pronucleophile, in this case, 2,6-dimethylphenol.[3][4] The choice of anhydrous THF as the solvent is crucial to prevent unwanted side reactions with water. The reaction is initiated at 0 °C to control the initial exothermic reaction between PPh₃ and DIAD, and then allowed to warm to room temperature to ensure complete conversion.
Procedure:
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq), 2,6-dimethylphenol (1.2 eq), and triphenylphosphine (1.5 eq).
Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 10 mL per gram of N-Boc-3-hydroxyazetidine).
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. An exotherm and a color change to yellow or orange may be observed.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[7]
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
Redissolve the residue in ethyl acetate and wash sequentially with 1 M NaOH (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford N-Boc-3-(2,6-dimethylphenoxy)azetidine as a colorless oil or white solid.
Step 2: Synthesis of 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride
Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[8] Treatment with a strong acid, such as hydrochloric acid in an organic solvent like dioxane, efficiently cleaves the Boc group to reveal the free amine. The resulting amine is protonated by the excess acid to form the stable hydrochloride salt, which often aids in purification by precipitation or crystallization.
Procedure:
Dissolve the purified N-Boc-3-(2,6-dimethylphenoxy)azetidine (1.0 eq) in a minimal amount of dichloromethane (DCM) or ethyl acetate.
To this solution, add a solution of 4M HCl in dioxane (3.0-5.0 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate is typically observed.
Monitor the deprotection by TLC until the starting material is consumed.
Once the reaction is complete, remove the solvent under reduced pressure. If a precipitate has formed, it can be collected by filtration and washed with cold diethyl ether.
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether or isopropanol/diethyl ether) to yield 3-(2,6-dimethylphenoxy)azetidine hydrochloride as a white crystalline solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.[1]
Technique
Expected Results
¹H NMR
The spectrum should show characteristic peaks for the aromatic protons of the 2,6-dimethylphenoxy group, the methyl protons, and the protons of the azetidine ring. The integration of these peaks should be consistent with the proposed structure.
¹³C NMR
The spectrum should display the expected number of carbon signals corresponding to the aromatic, aliphatic, and methyl carbons in the molecule.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the mass of the free base of the product.
Purity (HPLC)
Purity should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC).
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
Reagent-Specific Hazards:
DIAD: Diisopropyl azodicarboxylate is a potential sensitizer and should be handled with care. Avoid inhalation and contact with skin.
Triphenylphosphine: May cause skin and eye irritation.
4M HCl in Dioxane: Corrosive and flammable. Handle with extreme care and avoid inhalation of vapors.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride.
Troubleshooting
Issue
Possible Cause
Solution
Low yield in Step 1
Incomplete reaction
Ensure all reagents are anhydrous. Extend the reaction time.
Difficult purification
The byproduct, triphenylphosphine oxide, can be challenging to remove. Ensure thorough washing and consider alternative purification techniques if necessary.
Incomplete deprotection in Step 2
Insufficient acid
Add additional equivalents of HCl in dioxane and monitor by TLC.
Reaction time too short
Extend the reaction time.
Product is an oil instead of a solid
Impurities present
Re-purify the product. Ensure the starting material for Step 2 is of high purity.
Residual solvent
Dry the product under high vacuum for an extended period.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 3-(2,6-dimethylphenoxy)azetidine hydrochloride. The described two-step sequence, involving a Mitsunobu reaction followed by Boc deprotection, is a practical and scalable method for obtaining this valuable building block for drug discovery and medicinal chemistry research. The detailed explanations and troubleshooting guide are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
Wikipedia. (2024, September 24). Mitsunobu reaction. Retrieved from [Link]
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]
ResearchGate. (n.d.). General Mitsunobu reaction. Where, R1, R2, R3 = Alkyl/Aryl. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 3-aryloxy-2-azetidinones. Retrieved from [Link]
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
MDPI. (2016, April 28). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]
PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]
MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
Google Patents. (2006, December 31). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
European Patent Office. (2009, June 17). EP2070899 A1 - Deprotection of N-BOC compounds. Retrieved from [Link]
FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]
Google Patents. (n.d.). US4870189A - Process for synthesis of azetidine and novel intermediates therefor.
Advanced Journal of Chemistry, Section A. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]
Chem-Impex. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]
Asian Publication Corporation. (n.d.). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Retrieved from [Link]
Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
Organic Chemistry. (n.d.). Chapter 22: Reactions of Benzene and Its Derivatives. Retrieved from [Link]
BindingDB. (n.d.). BindingDB BDBM50209559. Retrieved from [Link]
High-Yield Williamson Ether Synthesis for 3-Aryloxyazetidines: Overcoming Steric and Strain Barriers
Executive Summary The incorporation of the azetidine motif—often referred to as the "Azetidine Switch"—is a highly validated strategy in modern medicinal chemistry designed to improve the physicochemical properties of dr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of the azetidine motif—often referred to as the "Azetidine Switch"—is a highly validated strategy in modern medicinal chemistry designed to improve the physicochemical properties of drug candidates[1]. Replacing traditional piperidine or pyrrolidine rings with 3-aryloxyazetidines effectively modulates lipophilicity (lowering LogP) and blocks common metabolic soft spots[1]. However, the synthesis of these strained heterocyclic ethers via the classic Williamson ether synthesis presents unique kinetic and thermodynamic challenges. This application note details an optimized, self-validating protocol for synthesizing 3-aryloxyazetidines using 1-Boc-3-iodoazetidine and substituted phenols, providing researchers with a robust and scalable methodology.
Mechanistic Rationale: Overcoming Strain in
SN2
Trajectories
The Williamson ether synthesis relies on an
SN2
displacement mechanism[2]. When applied to the 3-position of an azetidine ring, the reaction is notoriously sluggish due to two primary factors:
Steric and Transannular Strain: The rigid 4-membered ring restricts the conformational flexibility required for the ideal 180° inversion trajectory of the
SN2
transition state. Furthermore, cross-ring transannular steric interactions between the 1-position (the bulky N-Boc protecting group) and the 3-position severely hinder nucleophilic attack.
Leaving Group Kinetics: Because of these activation energy barriers, traditional leaving groups like chlorides or mesylates require prolonged reaction times at elevated temperatures. This often leads to undesired side reactions, such as base-catalyzed ring opening or
E2
elimination (forming an azetine derivative)[1].
The Solution: To counter this, 1-Boc-3-iodoazetidine is utilized as the electrophile[3]. The high polarizability and excellent leaving-group ability of the iodide ion significantly lower the activation energy, facilitating the substitution before elimination pathways can dominate. Furthermore, utilizing Cesium Carbonate (
Cs2CO3
) in a polar aprotic solvent (DMF) is critical. The large ionic radius of the
Cs+
cation results in weak ion-pairing with the phenoxide anion. This generates a highly reactive, "naked" oxygen nucleophile, which is essential for attacking the sterically hindered 3-position of the azetidine[2].
Optimization Data
The following table summarizes the optimization landscape for the coupling of a standard phenol with various 1-Boc-azetidine electrophiles, demonstrating the causality behind the selected reagents.
Workflow for the synthesis of 3-aryloxyazetidines via optimized Williamson etherification.
Detailed Experimental Protocol
Objective: Stereoselective and high-yield synthesis of 1-Boc-3-aryloxyazetidine followed by acid-mediated deprotection to yield the free base or salt[1].
Phase 1: Williamson Etherification
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the phenol derivative (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
Deprotonation: Add finely powdered, anhydrous
Cs2CO3
(1.5 eq) to the solution at room temperature. Stir the suspension for 30 minutes.
Validation Check: The solution will typically undergo a distinct color change (often deepening to yellow or orange), visually confirming the formation of the phenoxide anion.
Alkylation: Add 1-Boc-3-iodoazetidine (1.2 eq)[3] dropwise (if liquid) or in a single portion (if solid).
Heating: Attach a reflux condenser and heat the reaction mixture to 80°C using a calibrated heating block. Stir vigorously for 8 hours.
Reaction Monitoring: Monitor the reaction via LCMS or TLC (typically 20% EtOAc in Hexanes).
Causality Check: The disappearance of the phenol spot and the emergence of a less polar, UV-active spot confirms ether formation. If the reaction stalls before 90% conversion, an additional 0.2 eq of
Cs2CO3
can be added to drive the equilibrium.
Quench and Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) (approximately 10x the DMF volume).
DMF Removal: Wash the organic layer with a 5% aqueous LiCl solution (3x) followed by brine (1x).
Mechanistic Note: LiCl highly increases the partition coefficient of DMF into the aqueous phase. This step is critical to prevent DMF carryover, which causes peak broadening and poor resolution during subsequent chromatography.
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 1-Boc-3-aryloxyazetidine.
Phase 2: N-Boc Deprotection
Acid Cleavage: Dissolve the purified 1-Boc-3-aryloxyazetidine in Dichloromethane (DCM) to a 0.1 M concentration. Cool the flask to 0°C using an ice bath.
Reagent Addition: Add Trifluoroacetic acid (TFA, 10-20 eq) dropwise[1]. Remove the ice bath and stir at room temperature for 2 hours.
Validation: Monitor by TLC (using a Ninhydrin stain) or LCMS to ensure complete consumption of the Boc-protected intermediate. The product will appear as a highly polar spot that stains purple/pink with Ninhydrin.
Isolation (TFA Salt): Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. The resulting residue is the 3-aryloxyazetidine TFA salt, which is highly stable and ready for downstream medicinal chemistry applications[1].
Application Note: High-Purity Isolation of 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride via Optimized Recrystallization
Abstract This application note provides a detailed, scientifically-grounded protocol for the purification of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride, a key heterocyclic building block in contemporary drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed, scientifically-grounded protocol for the purification of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride, a key heterocyclic building block in contemporary drug discovery. The protocol centers on the robust and scalable technique of single-solvent recrystallization. We will delve into the theoretical underpinnings of recrystallization, a systematic approach to solvent selection, a step-by-step experimental procedure, and comprehensive troubleshooting guidance. The methodologies outlined herein are designed to be implemented by researchers, chemists, and process development professionals to consistently achieve high purity and yield of the target compound.
Introduction and Scientific Principles
The 3-(aryloxy)azetidine scaffold is of significant interest in medicinal chemistry, offering a unique three-dimensional vector for molecular exploration and serving as a valuable bioisostere for other saturated heterocycles.[1] The hydrochloride salt form of these amines is often preferred due to its crystallinity and enhanced stability.[2] Achieving high purity of the active pharmaceutical ingredient (API) or intermediate, such as 3-(2,6-Dimethylphenoxy)azetidine hydrochloride, is a critical step in the drug development process to ensure safety and efficacy.[3]
Recrystallization remains a cornerstone of purification for solid organic compounds in both laboratory and industrial settings.[4][5] The principle of this technique hinges on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[4][6] Conversely, impurities should either be highly soluble at all temperatures, remaining in the liquid phase (mother liquor) upon cooling, or largely insoluble in the hot solvent, allowing for their removal via hot filtration.[4][7]
The process of crystallization from a supersaturated solution is a thermodynamically driven self-assembly process involving two key stages: nucleation (the initial formation of stable crystalline aggregates) and crystal growth. A slow cooling rate is generally preferred as it promotes the formation of larger, more ordered crystals, which are less likely to occlude impurities within their lattice structure.[8][9]
Activated Carbon (decolorizing charcoal, if necessary)
Celatom® or equivalent filter aid
Equipment:
Erlenmeyer flasks
Magnetic stir plate and stir bars
Heating mantle or hot plate
Condenser
Glass funnel (stemless preferred for hot filtration)
Fluted filter paper
Büchner funnel and flask
Vacuum source
Ice bath
Spatulas and other standard laboratory glassware
Drying oven or vacuum desiccator
Analytical balance
Melting point apparatus
High-Performance Liquid Chromatography (HPLC) system
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol: Recrystallization of 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride
This protocol is based on the principle of single-solvent recrystallization. A preliminary solvent screen is essential to identify the optimal solvent for your specific batch of crude material.
Solvent Screening
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[6] For amine hydrochlorides, polar protic and aprotic solvents are often good starting points.[10][11]
Procedure:
Place approximately 20-30 mg of crude 3-(2,6-Dimethylphenoxy)azetidine hydrochloride into several small test tubes.
To each tube, add a different solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate, acetonitrile, or a mixture like methanol/ethyl acetate[12]) dropwise at room temperature, agitating after each addition. A good candidate solvent will show poor solubility at room temperature.
For solvents that show poor room temperature solubility, gently heat the test tube in a water bath to the boiling point of the solvent.[13]
The ideal solvent will completely dissolve the compound at or near its boiling point.
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
The solvent that yields a high quantity of crystalline precipitate upon cooling is the most suitable for recrystallization.
Data Presentation: Solvent Screening Results (Hypothetical)
Solvent
Solubility (RT)
Solubility (Hot)
Crystal Formation (Cold)
Notes
Isopropanol
Sparingly Soluble
Soluble
Good, Crystalline
Promising Candidate
Ethyl Acetate
Insoluble
Sparingly Soluble
Poor Recovery
Not ideal as a single solvent.
Acetone
Sparingly Soluble
Soluble
Good, Fine Needles
Potential for "oiling out".
Acetonitrile
Soluble
Very Soluble
Low Recovery
Too soluble.
Water
Very Soluble
Very Soluble
No Crystals
Unsuitable.
Based on this hypothetical screen, isopropanol is selected as the recrystallization solvent.
Recrystallization Workflow
The following diagram outlines the key steps in the purification process.
Caption: Workflow for the recrystallization of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride.
Step-by-Step Experimental Protocol
Dissolution:
Place the crude 3-(2,6-Dimethylphenoxy)azetidine hydrochloride (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
Add a minimal amount of isopropanol (e.g., 20 mL) to the flask.
Heat the mixture to a gentle boil with stirring. Add more hot isopropanol in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[4][13] An excess of solvent will result in a lower yield as more product will remain in the mother liquor upon cooling.[8]
Decolorization (Optional):
If the hot solution is colored, remove it from the heat source and allow it to cool slightly to prevent boiling over.
Add a small amount of activated carbon (e.g., 0.1 g) to the solution to adsorb colored impurities.[7]
Reheat the mixture to boiling for a few minutes.
Hot Gravity Filtration:
This step is necessary to remove insoluble impurities or activated carbon.
Pre-heat a stemless glass funnel and an Erlenmeyer receiving flask by placing them on a hot plate or in an oven. This prevents premature crystallization in the funnel.[14]
Place a fluted filter paper in the hot funnel.
Quickly pour the hot solution through the fluted filter paper into the hot receiving flask.
Crystallization:
Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[8]
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
Isolation and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.[13] Using cold solvent is critical to minimize redissolving the purified product.
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
Drying:
Transfer the purified crystals to a watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Troubleshooting
Effective troubleshooting is key to optimizing the recrystallization process.
Problem
Potential Cause(s)
Recommended Solution(s)
No Crystals Form
Too much solvent was used; solution is not supersaturated.
Re-heat the solution to boil off some of the solvent, then allow it to cool again.[8][14] If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound to induce nucleation.[4][13]
"Oiling Out"
The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.
Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then cool slowly.[4][15] Vigorous stirring as the oil appears can sometimes induce crystallization.[4]
Low Recovery/Yield
Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.
Use the minimum amount of hot solvent.[4] Ensure the filtration apparatus is adequately pre-heated.[14] Always wash crystals with ice-cold solvent.[13]
Product Still Impure
Cooling was too rapid, trapping impurities; the chosen solvent is not effective at separating impurities.
Re-dissolve the crystals in fresh hot solvent and allow for a slower cooling period.[14] If purity does not improve, a different recrystallization solvent or an alternative purification method (e.g., column chromatography) may be necessary.
Characterization of Purified Product
The purity of the final product should be assessed using appropriate analytical techniques.[16]
Melting Point: A sharp melting point range close to the literature value is indicative of high purity. Impurities typically depress and broaden the melting point range.
HPLC: High-Performance Liquid Chromatography is a powerful technique for quantifying purity.[3][17] A single major peak with an area percentage >99% indicates high purity.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound and identify the presence of any residual solvents or impurities.
Conclusion
The recrystallization protocol detailed in this application note provides a reliable and scalable method for the purification of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride. By carefully selecting the solvent and controlling the rates of heating and cooling, researchers can consistently obtain a high-purity product with good recovery. The principles and troubleshooting guide presented here serve as a comprehensive resource for optimizing the purification of this and other crystalline small molecules.
References
Recrystallization. (n.d.). University of York. Retrieved from [Link]
Recrystallization1. (n.d.). University of California, Irvine. Retrieved from [Link]
Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014). ACS Publications. Retrieved from [Link]
Effective solvent system selection in the recrystallization purification of pharmaceutical products. (2021). Wiley Online Library. Retrieved from [Link]
Recrystallization of Drugs — Effect on Dissolution Rate. (2015). IntechOpen. Retrieved from [Link]
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved from [Link]
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
Effective solvent system selection in the recrystallization purification of pharmaceutical products. (2020). ResearchGate. Retrieved from [Link]
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). PMC. Retrieved from [Link]
Methylamine hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC. Retrieved from [Link]
Experiment 2: Recrystallization. (n.d.). St. Olaf College. Retrieved from [Link]
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Recovery of amines from by-product chloride salts. (n.d.). Google Patents.
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES. Retrieved from [Link]
Synthetic method of 3-hydroxyazetidine hydrochloride. (n.d.). Google Patents.
Process for synthesis of azetidine and novel intermediates therefor. (n.d.). Google Patents.
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025). Journal of the American Chemical Society. Retrieved from [Link]
Solubility in various solvents. (n.d.). ResearchGate. Retrieved from [Link]
Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Rhodium. Retrieved from [Link]
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
Crystallization of hydrohalides of pharmaceutical compounds. (n.d.). Google Patents.
Application Note: In Vitro Pharmacological Profiling of 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride
Target Audience: Research Scientists, Electrophysiologists, and Medicinal Chemists in Preclinical Drug Discovery. Introduction & Mechanistic Rationale 3-(2,6-Dimethylphenoxy)azetidine hydrochloride is a highly specialize...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Electrophysiologists, and Medicinal Chemists in Preclinical Drug Discovery.
Introduction & Mechanistic Rationale
3-(2,6-Dimethylphenoxy)azetidine hydrochloride is a highly specialized, conformationally restricted building block and pharmacological probe. Structurally, it consists of a 2,6-dimethylphenoxy headgroup—a hallmark of the Class IB antiarrhythmic and local anesthetic Mexiletine —linked directly to a rigid four-membered azetidine ring.
In preclinical drug discovery, this compound is primarily utilized to map the spatial and conformational requirements of two distinct transmembrane protein families:
Voltage-Gated Sodium Channels (NaVs): Like mexiletine, aryloxy-amines bind to the local anesthetic (LA) receptor site located within the intracellular vestibule of the NaV pore[1]. By cyclizing the flexible alkylamine chain of mexiletine into an azetidine ring, researchers can drastically reduce the molecule's conformational entropy[2]. This rigidification is used to probe the exact dihedral angles required for optimal interaction with conserved aromatic residues (e.g., Phe1760 in NaV1.5) during state-dependent channel block[3].
Monoamine Transporters (MATs): The aryloxy-amine scaffold is also the core pharmacophore for potent Norepinephrine and Serotonin Transporter (NET/SERT) inhibitors, such as atomoxetine and nisoxetine[4]. The azetidine nitrogen acts as a critical hydrogen-bond donor/acceptor with the conserved aspartate residue (e.g., Asp75 in NET) in the central S1 substrate-binding site, arresting the transporter in an outward-facing conformation and preventing neurotransmitter reuptake[5].
This application note details the self-validating in vitro workflows required to profile this compound's dual polypharmacology, ensuring robust, reproducible data generation.
Data Presentation: Expected Pharmacological Profile
To establish assay validity, 3-(2,6-Dimethylphenoxy)azetidine must be benchmarked against unconstrained reference standards. The table below summarizes the expected quantitative shifts in potency when moving from a flexible chain (Mexiletine/Nisoxetine) to the rigid azetidine scaffold.
Note: The azetidine analog typically exhibits an altered pKa and steric profile, often resulting in a steeper use-dependent block curve due to modified trapping dynamics within the closed-state NaV pore.
Experimental Protocols
Protocol A: Automated Whole-Cell Patch-Clamp for NaV1.5 Kinetics
Rationale: Because of the known spontaneous shift of voltage dependence during whole-cell experiments, strict voltage protocols must be maintained to accurately separate tonic block from use-dependent block[3].
Reagents & Equipment:
Cells: HEK293 cells stably expressing human NaV1.5.
Extracellular Solution (ECS): 130 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES (pH 7.4 with NaOH)[7].
Intracellular Solution (ICS): 120 mM CsF, 15 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2 with CsOH)[7].
Equipment: Automated patch-clamp system (e.g., Nanion Patchliner or QPatch).
Step-by-Step Methodology:
Cell Preparation: Harvest HEK293-NaV1.5 cells at 70-80% confluency. Resuspend in ECS to a density of
1×106
cells/mL.
Compound Preparation: Dissolve 3-(2,6-Dimethylphenoxy)azetidine hydrochloride in 100% DMSO to create a 10 mM stock. Perform serial dilutions in ECS (final DMSO concentration
≤0.1%
).
Seal Formation & Whole-Cell Configuration: Introduce cells to the planar patch plate. Apply negative pressure to form a gigaseal (
>1
G
Ω
), followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration.
Tonic Block Assessment (Resting State):
Hold the membrane potential at -120 mV (channels fully closed/resting).
Apply a single test pulse to -20 mV for 20 ms every 10 seconds (0.1 Hz).
Perfuse the compound and record the fractional reduction in peak inward sodium current (
INa
) after 3 minutes of equilibration.
Apply a train of 100 depolarizing pulses to -20 mV at a high frequency (10 Hz or 20 Hz)[6].
Measure the accelerated decay of peak
INa
from the 1st to the 100th pulse in the presence of the compound.
Data Analysis: Plot the normalized peak currents against the log of compound concentration. Fit the data to a Hill equation to determine the IC₅₀ for both tonic and use-dependent block.
Protocol B: In Vitro Fluorescent Monoamine Uptake Assay
Rationale: Traditional radioligand assays (
3
H-Norepinephrine) are hazardous and low-throughput. Utilizing fluorescent substrates like ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) provides a real-time, high-throughput surrogate for measuring transporter activity and competitive inhibition[8].
Step-by-Step Methodology:
Cell Plating: Seed HEK293 cells stably expressing human NET or SERT into a black, clear-bottom 96-well plate at 40,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
Buffer Exchange: Wash cells twice with 100 µL of Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).
Compound Incubation: Add 50 µL of 3-(2,6-Dimethylphenoxy)azetidine (concentrations ranging from 1 nM to 100 µM) or vehicle control to the wells. Incubate for 30 minutes at 37°C to allow binding to the outward-facing transporter conformation[5].
Substrate Addition: Add 50 µL of ASP+ dye solution (final concentration 1 µM) to all wells.
Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 475 nm / Emission: 605 nm). Record fluorescence continuously for 30 minutes at 1-minute intervals.
Quantification: Calculate the initial velocity (
V0
) of ASP+ uptake (slope of the linear portion of the fluorescence curve). Plot
V0
vs. compound concentration to derive the IC₅₀.
Application Note: Radioligand Binding Assay Protocols for Azetidine-Based CNS Therapeutics
Introduction & Mechanistic Rationale Azetidine-containing scaffolds have emerged as highly valuable structural motifs in central nervous system (CNS) drug discovery. The incorporation of this four-membered nitrogen heter...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Azetidine-containing scaffolds have emerged as highly valuable structural motifs in central nervous system (CNS) drug discovery. The incorporation of this four-membered nitrogen heterocycle introduces significant ring strain, which restricts conformational flexibility and directs the nitrogen lone pair into a highly specific spatial trajectory. Compared to their six-membered piperidine counterparts, azetidines generally exhibit lower basicity (pKa ~11.29) and distinct lipophilic profiles, fundamentally altering their electrostatic interactions within receptor binding pockets[1].
These geometric and electronic constraints often result in high-affinity, slow-kinetic binding profiles. For example, azetidine derivatives targeting the
α4β2
nicotinic acetylcholine receptor (nAChR), such as ZW-104 and Sazetidine-A analogs, act as highly selective partial agonists that induce prolonged receptor desensitization[2],[3]. Similarly, piperazinyl-azetidine scaffolds have been developed as potent, reversible inhibitors of monoacylglycerol lipase (MAGL)[4]. Because of these unique kinetic properties, standard 30-minute radioligand binding assays are often insufficient. Accurate thermodynamic profiling of azetidines requires rigorously optimized, self-validating assay systems with extended incubation times to reach true equilibrium.
Experimental Workflow & Causality
The following DOT diagram illustrates the optimized workflow for evaluating azetidine compounds via competitive radioligand binding.
Experimental workflow for azetidine radioligand binding assays.
This protocol is optimized for evaluating azetidine-based competitors (e.g., ZW-104) at the
α4β2
nAChR using [
3
H]-Epibatidine[2],[5].
Step 1: Membrane Preparation
Harvesting : Cultured cells (e.g., HEK 293 expressing human
α4β2
nAChRs) at >80% confluence are harvested and suspended in 10 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.4 at 4°C)[2].
Homogenization : Centrifuge the suspension at 10,000 × g for 5 minutes. Resuspend the pellet and homogenize using a Polytron homogenizer (26,000 rpm for 20 seconds)[2].
Isolation : Centrifuge the homogenate at 36,000 × g for 10 minutes at 4°C. Resuspend the final membrane pellet in assay buffer to a final protein concentration of 15–30 µ g/well .
Causality: Maintaining the preparation strictly at 4°C prevents proteolytic degradation of the receptor and preserves the integrity of the orthosteric binding site.
Step 2: Assay Setup (Self-Validating System)
To ensure trustworthiness, the assay must define both Total Binding (TB) and Non-Specific Binding (NSB).
Buffer : 50 mM Tris-HCl, pH 7.4.
Radioligand : Add a fixed, sub-
Kd
concentration of [
3
H]-Epibatidine (e.g., 0.5 nM) to all wells.
Competitor (Azetidine) : Add the azetidine test compound in a 10-point serial dilution (e.g., 10 pM to 10 µM) to determine the
IC50
.
NSB Control : Include control wells containing the radioligand, membranes, and a saturating concentration of a structurally distinct reference ligand (e.g., 300 µM nicotine or 10 µM cold epibatidine)[5].
Step 3: Incubation to Equilibrium
Initiate the binding reaction by adding the membrane suspension to the 96-well plate.
Incubate the plate at room temperature (22°C) for 2 to 3 hours .
Causality: Azetidines often exhibit slow association rates (
kon
) due to their rigid steric bulk[2]. Standard 30-minute incubations will artificially inflate the apparent
IC50
because equilibrium has not been reached.
Step 4: Rapid Filtration & Termination
Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour.
Causality: PEI coats the glass fibers with positive charges, repelling the positively charged basic amines of the azetidine and radioligand, thereby drastically reducing background NSB.
Terminate the assay by rapid vacuum filtration using a 96-well cell harvester.
Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer.
Causality: The ice-cold temperature drops the kinetic energy of the system, effectively dropping the dissociation rate (
koff
) to zero and trapping the bound radioligand-receptor complexes on the filter.
Step 5: Scintillation & Analysis
Extract the filters, add liquid scintillation cocktail, and quantify the retained tritium (in CPM/DPM) using a microplate scintillation counter.
Calculate the specific binding by subtracting the NSB from the total CPM.
Determine the
Ki
of the azetidine compound using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
[5].
Pharmacological Signaling Logic
Azetidine binding often triggers distinct conformational shifts compared to flexible amines, leading to unique downstream pharmacology (e.g., partial agonism or rapid desensitization).
Pharmacological signaling logic of azetidine nAChR partial agonists.
Quantitative Data Summary
The following table summarizes validated radioligand binding affinities (
Ki
) for notable azetidine derivatives across various CNS targets, demonstrating the versatility of the scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Electrophysiologists, Safety Pharmacologists, and Ion Channel Drug Discovery Scientists.
Introduction & Mechanistic Rationale
Voltage-gated sodium (NaV) channels are critical transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells[1]. The Nav1.5 isoform is the predominant sodium channel in the human heart, making it both a primary therapeutic target for Class IB antiarrhythmics and a critical liability target in safety pharmacology[2].
3-(2,6-Dimethylphenoxy)azetidine hydrochloride (CAS: 143329-16-2) is a conformationally restricted analog of the clinical antiarrhythmic mexiletine. While traditional Class IB antiarrhythmics utilize a flexible aliphatic amine chain to project their charged moiety into the inner pore of the NaV channel[3], this compound incorporates an azetidine ring.
The Causality of Structural Design:
The 2,6-dimethylphenoxy pharmacophore dictates the molecule's entry through the lipid-pore interface, but the rigidity of the azetidine ring restricts the conformational degrees of freedom. This structural rigidity is hypothesized to alter the dissociation kinetics during the recovery from channel inactivation. Like mexiletine, this compound is expected to exhibit state-dependent block —binding with low affinity to the resting (closed) state, but with high affinity to the open and inactivated states[4]. By stabilizing the inactivated state, such modulators prevent premature channel reopening, effectively suppressing high-frequency ectopic firing without abolishing normal basal pacing[5].
To rigorously evaluate this compound, we must employ the testing paradigms outlined by the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, which mandates the integration of recombinant ion channel screening with phenotypic human stem cell-derived cardiomyocyte (hiPSC-CM) models[6].
Proper reconstitution is the foundation of a self-validating assay. Because the compound is supplied as a hydrochloride salt, it exhibits excellent solubility in both dimethyl sulfoxide (DMSO) and aqueous buffers.
Purity Requirement: ≥98% (Verify via LC-MS/NMR prior to patching)
Expert Insight on Solvent Causality:
We mandate the use of anhydrous DMSO for the primary 10 mM stock to prevent ambient moisture from causing micro-precipitation or hydrolysis over long-term storage. However, for all cell culture dosing, the final DMSO concentration must not exceed 0.1% (v/v) . Higher concentrations of DMSO alter the dielectric constant of the cell membrane and modify lipid bilayer mechanics, which can artifactually shift NaV gating kinetics and confound use-dependent block readouts.
Table 1: Reconstitution Guidelines for 10 mM Master Stock
Target Concentration
Required Volume of Anhydrous DMSO
Mass of Compound (HCl salt)
Storage Conditions
10 mM
1.0 mL
2.14 mg
-20°C, desiccated, protect from light
10 mM
5.0 mL
10.69 mg
-20°C, desiccated, protect from light
10 mM
10.0 mL
21.37 mg
-20°C, desiccated, protect from light
Experimental Workflow & Visualizations
To validate the compound's efficacy and safety, we execute a two-tiered CiPA-aligned workflow: Target-specific validation via Automated Patch-Clamp (APC)[7], followed by phenotypic screening via Microelectrode Array (MEA)[8].
Fig 1. CiPA-aligned workflow for evaluating VGSC modulators in cellular models.
Fig 2. State-dependent VGSC block mechanism typical of 2,6-dimethylphenoxy derivatives.
Step-by-Step Methodologies
Protocol A: Preparation of Dosing Solutions
Self-Validating Principle: Prevent compound "crashing" in aqueous media by utilizing a step-down dilution method.
Thaw the 10 mM DMSO master stock at room temperature. Vortex for 30 seconds.
Prepare an intermediate stock of 1 mM by adding 100 µL of the 10 mM stock to 900 µL of DMSO.
Prepare the final dosing solutions (0.1, 1, 10, 30, and 100 µM) by diluting the intermediate stocks directly into the Extracellular Solution (ECS) or cell culture media.
QC Check: Inspect the 100 µM ECS solution under an inverted phase-contrast microscope. The absence of micro-crystals validates that the compound remains in solution at the top of the dose-response curve.
Protocol B: Automated Patch-Clamp (APC) for Nav1.5 Gating Kinetics
Objective: Differentiate between tonic block (resting state) and use-dependent block (inactivated state).
Cell Preparation: Harvest HEK293 cells stably expressing human Nav1.5. Ensure cell viability is >90% to guarantee high-resistance seals.
Electrophysiological QC: Establish whole-cell configuration. The protocol is self-validating if the following criteria are met: Seal resistance > 1 GΩ, Access resistance < 10 MΩ, and Leak current < 100 pA. Reject any cell failing these metrics.
Tonic Block Voltage Protocol: Hold cells at -100 mV (ensuring all channels are in the resting state). Apply a single 20 ms test pulse to -20 mV. Perfuse the compound for 5 minutes and measure the reduction in peak inward current.
Use-Dependent Block Protocol: Shift the holding potential to -70 mV (promoting the inactivated state) or apply a 3 Hz train of depolarizing pulses[4]. The 3-(2,6-Dimethylphenoxy)azetidine hydrochloride will accumulate in the pore, resulting in a progressive decline in peak current with each successive pulse.
Objective: Assess integrated proarrhythmic risk via Field Potential Duration (FPD).
Plate hiPSC-CMs on a 48-well or 96-well MEA plate. Culture for 7–10 days until a synchronous beating syncytium is formed[9].
Replace media with serum-free assay media 2 hours prior to dosing to stabilize the baseline beat rate.
Dose the cells with the compound (1 µM to 30 µM). Include Mexiletine (10 µM) as a positive control for Nav1.5 block, and E-4031 (100 nM) as a positive control for hERG-induced early afterdepolarizations (EADs)[8].
Record field potentials for 30 minutes post-dose. Analyze the FPD (corrected for beat rate, FPDc) and monitor for conduction velocity slowing—a hallmark of VGSC inhibition.
Expected Quantitative Outcomes
Based on the structural homology to mexiletine and lidocaine, the azetidine analog is expected to exhibit a leftward shift in steady-state inactivation and pronounced use-dependent block[4].
Unlocking the Structure: A Guide to the Characterization of Azetidine Derivatives Using Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Gemini Abstract Azetidine derivatives are four-membered nitrogen-containing heterocycles that have become...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
Azetidine derivatives are four-membered nitrogen-containing heterocycles that have become a privileged scaffold in modern medicinal chemistry.[1][2] Their unique structural and physicochemical properties, stemming from inherent ring strain and a three-dimensional character, often translate into improved metabolic stability, solubility, and target-binding affinity in drug candidates.[3] As such, azetidine motifs are integral to several FDA-approved drugs, including the anticancer agent cobimetinib and the JAK inhibitor baricitinib.[1][3] The precise and unambiguous structural characterization of these novel chemical entities is a cornerstone of the drug discovery and development process. Mass spectrometry (MS) stands out as an indispensable analytical technique, offering unparalleled sensitivity and specificity for confirming molecular identity and elucidating complex structures. This guide provides an in-depth exploration of mass spectrometry-based workflows for the characterization of azetidine derivatives, detailing field-proven protocols and the scientific rationale behind key experimental choices.
The Central Role of Mass Spectrometry in Azetidine Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of novel azetidine derivatives, its utility is twofold:
Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically with an error of less than 5 parts per million), which is often sufficient to definitively confirm the elemental composition of a molecule.[4]
Structural Elucidation: Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion, generating a characteristic pattern of product ions.[5] This fragmentation "fingerprint" provides definitive evidence for the molecule's connectivity and the structure of its core and substituents.[4][6]
The journey of an analyte through a mass spectrometer, particularly when coupled with liquid chromatography (LC), follows a distinct path. Understanding this workflow is key to designing robust analytical methods.
Figure 1: General workflow for LC-MS analysis of small molecules.
Foundational Choices: Ionization and Mass Analysis
The success of any MS experiment hinges on the appropriate selection of the ionization source and mass analyzer, which must be suited to the physicochemical properties of the analyte.
Azetidine derivatives are typically polar, non-volatile small molecules, making Electrospray Ionization (ESI) the premier choice for their analysis. ESI is a "soft" ionization technique that transfers molecules from solution into the gas phase as intact, charged ions with minimal fragmentation.[6]
Causality Behind the Choice:
Compatibility with LC: ESI provides a seamless interface with liquid chromatography, the standard separation technique for pharmaceutical compounds.[7]
Suitability for Polar Molecules: The mechanism of ESI is highly efficient for polar molecules that can readily accept a proton. The basic nitrogen atom in the azetidine ring is an excellent proton acceptor, leading to the highly stable and abundant protonated molecule, [M+H]⁺, in positive ion mode.[8]
For less polar or more challenging derivatives, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, though it is a more energetic process that may induce some in-source fragmentation.[9]
Mass Analyzers: The Right Tool for the Question
Time-of-Flight (TOF) and Orbitrap: These analyzers are the gold standard for HRMS. They offer exceptional mass accuracy and resolution, enabling the confident determination of elemental formulas.[4]
Quadrupole and Ion Trap: Quadrupoles are excellent mass filters, making them ideal for selecting specific ions in tandem mass spectrometry.[10] Ion traps can perform sequential fragmentation experiments (MSⁿ), providing deep structural insights.[11] Instruments combining these technologies (e.g., Q-TOF, Q-Orbitrap) offer the best of both worlds: high-resolution precursor selection and fragment analysis.
Protocol 1: Molecular Formula Confirmation via HRMS
This protocol provides a self-validating system to confirm the elemental composition of a synthesized azetidine derivative. The ultimate validation is the low mass error between the experimentally observed m/z and the theoretically calculated mass.
Objective
To obtain a high-resolution mass spectrum of an azetidine derivative to confirm its molecular formula with high confidence (< 5 ppm mass accuracy).
Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Orbitrap Exploris).
Step-by-Step Methodology
Sample Preparation:
Prepare a stock solution of the purified azetidine derivative at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol).[12]
Perform a serial dilution to create a working solution of ~0.1 mg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[12]
Critical Insight: The final solution must be free of particulates. Filter the sample through a 0.22 µm syringe filter if any solid is visible to prevent clogging of the LC and MS systems.[13] Using solvents containing non-volatile salts (e.g., PBS, NaCl) is strictly prohibited as they will contaminate the ion source.[12]
LC-HRMS Analysis:
LC Method:
Column: A standard reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min.
Injection Volume: 1-5 µL.
Rationale: The acidic modifier (formic acid) aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[14]
MS Method:
Ionization Mode: ESI Positive.
Mass Range: 100 - 1000 m/z.
Acquisition Mode: Full Scan MS (Profile mode).
Key Parameters: Capillary Voltage: ~3500 V; Gas Temp: ~325 °C. (Note: These must be optimized for the specific instrument).
Data Analysis:
Extract the mass spectrum from the apex of the chromatographic peak corresponding to your compound.
Identify the monoisotopic peak for the [M+H]⁺ ion.
Using the instrument's software, calculate the elemental formula that best fits the observed accurate mass.
Calculate the mass error in parts per million (ppm): ppm error = [(Observed Mass - Theoretical Mass) / Theoretical Mass] * 10^6.
A ppm error of < 5 is considered excellent confirmation.[4]
Example Data Presentation
Table 1: Example HRMS Data for a Hypothetical Azetidine Derivative (C₁₅H₂₁NO₂)
Parameter
Value
Target Compound
N-Boc-2-phenylazetidine
Molecular Formula
C₁₅H₂₁NO₂
Adduct
[M+H]⁺
Theoretical m/z
248.1645
Observed m/z
248.1641
Mass Difference (mDa)
-0.4
ppm Error
-1.61
Protocol 2: Structural Elucidation via Tandem MS (MS/MS)
This protocol is designed to generate a fragmentation fingerprint of the azetidine derivative to confirm its covalent structure. The system is validated by matching the observed product ions to fragments predicted from established chemical principles.
Objective
To generate a product ion spectrum from the [M+H]⁺ precursor of an azetidine derivative to elucidate its structure and confirm the identity of its core and substituents.
Instrumentation
An LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, Orbitrap).
Step-by-Step Methodology
Initial Analysis: Perform a Full Scan MS experiment as described in Protocol 1 to identify the m/z of the precursor ion ([M+H]⁺).
MS/MS Method Development:
Acquisition Mode: Targeted MS/MS or Product Ion Scan.
Precursor Ion: Set the m/z of the [M+H]⁺ ion identified in the initial analysis.
Collision Energy (CE): This is the most critical parameter to optimize. The goal is to apply enough energy to induce fragmentation without completely shattering the molecule into uninformative small fragments.
Optimization Strategy: Perform multiple injections while varying the collision energy (e.g., in 10 eV steps from 10 to 40 eV). Select the CE value that provides the richest, most informative spectrum of product ions.
Data Interpretation: Understanding Azetidine Fragmentation
The fragmentation of azetidine derivatives is driven by two main factors: the inherent strain of the four-membered ring and the directing effects of the charge site (the protonated nitrogen) and functional groups.[15]
Ring Cleavage: The high ring strain makes the azetidine core susceptible to cleavage. A common pathway is the retro-[2+2] cycloaddition, leading to the formation of imines and alkenes.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a classic fragmentation pathway for amines and is frequently observed.[16]
Loss of Substituents: Functional groups attached to the ring or the nitrogen atom can be lost as stable neutral molecules (e.g., loss of the Boc protecting group as isobutylene and CO₂).[11]
Application Notes and Protocols: Engineering Azetidine Scaffolds for GPCR Modulation
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Guide & Validated Methodologies The Bioisosteric Rationale: Azetidines in GPCR Dr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals
Document Type: Advanced Technical Guide & Validated Methodologies
The Bioisosteric Rationale: Azetidines in GPCR Drug Discovery
G protein-coupled receptors (GPCRs) represent the largest class of druggable targets, yet achieving high selectivity and optimal pharmacokinetic (PK) properties remains a significant hurdle. As a Senior Application Scientist, I frequently advocate for the integration of the azetidine ring —a highly strained, four-membered nitrogenous heterocycle—into GPCR ligand design [1].
Historically, medicinal chemistry has relied heavily on piperidines, pyrrolidines, or flexible aliphatic amines. However, the strategic substitution of these moieties with an azetidine scaffold offers profound biophysical advantages:
Reduced Entropic Penalty: The rigid, four-membered ring restricts conformational freedom. When the ligand enters the GPCR orthosteric or allosteric pocket, it requires less energy to adopt its bioactive conformation, frequently driving sub-nanomolar affinity [2].
Vectorial Trajectory: The unique bond angles of the azetidine ring alter the exit vector of attached substituents, allowing chemists to probe distinct sub-pockets within the GPCR transmembrane bundle that larger rings cannot access [3].
Metabolic Stability & Physicochemical Profile: Azetidines inherently possess lower lipophilicity (lower
logP
) and higher aqueous solubility compared to their larger homologues. Furthermore, the lack of extensive carbon chains reduces the number of sites susceptible to Cytochrome P450-mediated oxidation [2].
This guide details the application, mechanistic pathways, and validated laboratory protocols for evaluating azetidine-based GPCR modulators, focusing on two distinct clinical avenues: FFA2 antagonism for inflammation and TGR5 agonism for metabolic syndrome.
Application Note I: Targeting Inflammation via FFA2 Antagonism
The Free Fatty Acid Receptor 2 (FFA2, also known as GPR43) is a GPCR activated by short-chain fatty acids (SCFAs) like acetate and propionate. Overactivation of FFA2 on neutrophils drives excessive chemotaxis, a hallmark of inflammatory bowel disease (IBD) [4]. GLPG0974 is a pioneering azetidine-based FFA2 antagonist that successfully progressed to clinical trials by leveraging the azetidine core to achieve nanomolar potency and exceptional oral bioavailability [1].
Figure 1: FFA2 signaling pathway and the mechanism of action for the azetidine antagonist GLPG0974.
Protocol 1: Human Whole Blood Neutrophil Chemotaxis and CD11b Activation Assay
Causality & Design: We utilize human whole blood rather than isolated neutrophils. Isolation protocols (e.g., density gradient centrifugation) subject neutrophils to shear stress, artificially pre-activating them and altering baseline GPCR expression. By keeping the cells in whole blood, we preserve physiological protein binding and native receptor states. We measure CD11b , an integrin that is rapidly translocated to the cell surface upon FFA2-mediated Gq-calcium signaling, serving as a highly sensitive, quantifiable pharmacodynamic (PD) marker[1].
Step-by-Step Methodology:
Blood Collection: Draw human venous blood into sodium heparin tubes. Do not use EDTA, as calcium chelation will abrogate the Gq-dependent signaling cascade required for CD11b upregulation.
Compound Pre-incubation: Aliquot 100 µL of whole blood into a 96-well V-bottom plate. Add the azetidine antagonist (e.g., GLPG0974) in a 10-point concentration curve (0.1 nM to 10 µM, 0.1% DMSO final). Incubate for 15 minutes at 37°C to allow equilibrium binding at the FFA2 orthosteric site.
Receptor Stimulation: Add sodium acetate (FFA2 agonist) to a final concentration of 1 mM. Incubate for exactly 30 minutes at 37°C.
Antibody Staining: Transfer the plate to ice to halt receptor internalization. Add 5 µL of PE-conjugated anti-human CD11b antibody. Incubate in the dark at 4°C for 20 minutes.
Erythrocyte Lysis & Fixation: Add 1 mL of 1X RBC Lysis Buffer (e.g., ACK buffer) to each well. Incubate for 10 minutes at room temperature until the solution clears. Centrifuge at 350 × g for 5 minutes, discard the supernatant, and resuspend the leukocyte pellet in 200 µL of 1% paraformaldehyde (PFA) in PBS.
Flow Cytometry Acquisition: Run the samples on a flow cytometer. Gate the granulocyte population based on high Forward Scatter (FSC) and high Side Scatter (SSC).
Data Analysis: Quantify the Mean Fluorescence Intensity (MFI) of the PE channel. Calculate the
IC50
using a 4-parameter non-linear regression model.
Self-Validation Checkpoint: The baseline MFI of CD11b in the vehicle-treated, unstimulated blood must remain low. A high baseline indicates improper blood handling (pre-activation), which will compress the assay's dynamic range and invalidate the
IC50
calculation.
Application Note II: Metabolic Regulation via TGR5 Agonism
TGR5 (GPBAR1) is a Gs-coupled receptor activated by bile acids. Its activation in enteroendocrine L-cells stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1), a potent incretin hormone that enhances glucose-dependent insulin secretion. The discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides (e.g., Compound 45h) demonstrated that azetidine derivatives can act as highly potent, orally bioavailable TGR5 agonists, offering a novel therapeutic vector for Type 2 Diabetes and metabolic syndrome[2].
Figure 2: TGR5 activation by azetidine agonists leading to GLP-1 mediated glucose homeostasis.
Protocol 2: Acute Oral Glucose Tolerance Test (OGTT) in Obese (ob/ob) Mice
Causality & Design: We utilize genetically obese (ob/ob) mice because their leptin deficiency induces severe insulin resistance and hyperglycemia, providing a robust pathophysiological window to observe the insulinotropic effects of GLP-1. We co-measure active GLP-1 in the plasma to confirm that the glucose-lowering effect is mechanistically driven by TGR5 activation rather than an off-target artifact [2].
Step-by-Step Methodology:
Animal Preparation: Fast 8-10 week old male ob/ob mice for exactly 6 hours prior to the study. Rationale: A 6-hour fast standardizes baseline blood glucose without inducing the starvation-related torpor and extreme catabolism seen in overnight fasting.
Dosing: Administer the azetidine TGR5 agonist via oral gavage (PO) at doses ranging from 10 to 30 mg/kg. Include a vehicle control group (e.g., 0.5% methylcellulose) and a positive control group (e.g., the DPP-4 inhibitor Sitagliptin at 10 mg/kg).
Glucose Challenge: Exactly 30 minutes post-dose (
t=0
), administer an oral glucose load of 2 g/kg.
Blood Sampling (Glucose): Collect a drop of blood from the tail vein at
t=−30
(pre-dose),
t=0
(pre-glucose),
t=15,30,60,90,
and
120
minutes. Measure immediately using a calibrated handheld glucometer.
Blood Sampling (GLP-1): At
t=15
minutes (peak GLP-1 secretion), collect 50 µL of tail vein blood into EDTA-coated capillary tubes pre-loaded with 10 µM of a DPP-4 inhibitor. Failure to include the DPP-4 inhibitor will result in the rapid enzymatic cleavage of active GLP-1 (7-36) to inactive GLP-1 (9-36) during sample processing.
GLP-1 Quantification: Centrifuge the blood at 2,000 × g for 10 minutes at 4°C to isolate plasma. Quantify active GLP-1 using a high-sensitivity ELISA kit.
Data Analysis: Calculate the Area Under the Curve (AUC) for the glucose excursion from
t=0
to
t=120
.
Self-Validation Checkpoint: The positive control (Sitagliptin) must demonstrate a statistically significant reduction in glucose AUC compared to the vehicle. If it fails, the animals' insulin sensitivity is compromised beyond the rescue capacity of incretins, or the glucose formulation was incorrectly prepared.
Quantitative Pharmacological Profiling
The versatility of the azetidine ring allows it to act across various GPCR classes, functioning as orthosteric agonists, antagonists, or positive allosteric modulators (PAMs) [3]. The table below summarizes key quantitative data for benchmark azetidine compounds.
Compound
GPCR Target
Modulator Type
Primary Indication
Key Pharmacological Metric
Structural Role of the Azetidine Ring
GLPG0974
FFA2 (GPR43)
Orthosteric Antagonist
Inflammatory Bowel Disease
IC50=9 nM
(Ca²⁺ flux)
Replaces a flexible aliphatic chain, reducing the entropic penalty upon binding and significantly improving oral PK [1].
Compound 45h
TGR5 (GPBAR1)
Orthosteric Agonist
Type 2 Diabetes / Metabolic Syndrome
EC50=0.14 µM
(cAMP)
Lowers lipophilicity and enhances oral bioavailability compared to its larger piperidine-based analogs [2].
Compound 59
M4 mAChR
Positive Allosteric Modulator (PAM)
Neurological Disorders
High PAM Activity
Forms a rigid amide linker lacking H-bonding ability, perfectly optimizing the steric fit within the allosteric pocket [3].
General Workflow for Azetidine Lead Optimization
When integrating an azetidine scaffold into a new GPCR drug discovery program, a systematic, iterative approach is required to balance receptor affinity with ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Figure 3: Iterative hit-to-lead optimization workflow for azetidine-based GPCR modulators.
Key Optimization Principles:
Bioisosteric Replacement: Begin by replacing known piperidine, pyrrolidine, or morpholine rings in HTS hits with azetidines. Monitor changes in
pIC50
or
pEC50
.
Stereochemical Tuning: The substitution pattern on the azetidine ring (e.g., 2-methyl vs. 3-fluoro) dramatically alters the 3D conformation. Synthesize and evaluate pure enantiomers, as GPCR binding pockets are highly stereoselective.
Metabolic Profiling: Assess the stability of the azetidine compounds in human liver microsomes (HLM). The high strain of the ring generally resists ring-opening by CYP enzymes, but adjacent functional groups may require shielding (e.g., via trifluoromethylation) [2].
References
Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic. PubMed (National Institutes of Health).[Link]
Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. PubMed (National Institutes of Health).[Link]
Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PubMed Central (National Institutes of Health).[Link]
Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. MDPI (International Journal of Molecular Sciences).[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride
Welcome to the Technical Support Center for 3-(2,6-Dimethylphenoxy)azetidine hydrochloride . This guide is designed for analytical chemists, formulators, and drug development professionals handling this specific strained...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-(2,6-Dimethylphenoxy)azetidine hydrochloride . This guide is designed for analytical chemists, formulators, and drug development professionals handling this specific strained heterocyclic building block.
The stability profile of this compound is governed by two competing reactive centers: the electron-rich 2,6-dimethylphenoxy ether linkage and the highly strained 4-membered azetidine ring. Understanding the causality behind its degradation is critical for successful formulation and shelf-life optimization.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: We observe rapid degradation under acidic conditions (pH < 2) with a mass shift indicating the addition of water (+18 Da). What is the primary mechanism?A1: This is a classic acid-mediated azetidine ring-opening event. The small ring size of azetidines introduces significant ring strain (approximately 26 kcal/mol). Under acidic conditions, the protonation of the azetidine nitrogen drastically increases its leaving-group ability. This strain drives nucleophilic attack by water, resulting in the decomposition of the ring into an acyclic amino alcohol (e.g., 1-amino-3-(2,6-dimethylphenoxy)propan-2-ol)[1]. Formulation Insight: To mitigate this during liquid formulation, strictly maintain the microenvironmental pH above 4.0 using buffered systems.
Q2: During oxidative stress testing (ICH Q1A), a +16 Da impurity emerges. Is this ether cleavage?A2: No. A +16 Da mass shift under oxidative stress (e.g., 30% H₂O₂) typically indicates N-oxidation of the secondary amine in the azetidine ring, forming an azetidine N-oxide. While hydrolysis is the most common degradation pathway overall, oxidation accounts for 20%–30% of reported drug degradations, primarily proceeding via electron transfer at the nitrogen center[2]. A secondary, slower oxidative pathway involves the benzylic oxidation of the 2,6-dimethyl groups to hydroxymethyl variants.
Q3: How does the compound behave under photolytic stress (ICH Q1B)?A3: Aryloxy ethers exhibit notable photolytic instability. Upon exposure to UV light (e.g., 1.2 million lux hours), the ether bond undergoes homolytic cleavage[3]. This generates a 2,6-dimethylphenoxyl radical, which can either abstract a hydrogen atom from the solvent to form 2,6-dimethylphenol or undergo radical polymerization, leading to insoluble degradants.
Q4: Under extreme thermal and basic conditions, our assay drops but we do not see a +18 Da peak. What is happening?A4: Strong bases combined with heat can trigger ether cleavage rather than ring opening. This yields 2,6-dimethylphenol and 3-hydroxyazetidine. Because 2,6-dimethylphenol is highly volatile, it may be lost during sample concentration, leading to a drop in assay without a corresponding visible degradant peak on standard LC-UV.
Part 2: Quantitative Forced Degradation Data
The following table summarizes the expected degradation profile of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride under standard ICH forced degradation conditions.
Stress Condition
Reagent / Environment
Time / Temp
Expected Degradation (%)
Primary Degradant Identified
Acidic Hydrolysis
1.0 N HCl
17 h @ 80°C
15 - 20%
Acyclic Amino Alcohol (+18 Da)
Basic Hydrolysis
1.0 N NaOH
17 h @ 80°C
5 - 10%
2,6-Dimethylphenol
Oxidative Stress
30% H₂O₂
17 h @ 25°C
10 - 15%
Azetidine N-Oxide (+16 Da)
Photolytic Stress
UV/Vis Light
1.2M lux hours
8 - 12%
Phenoxyl Polymers / Phenol
Thermal Stress
Solid State
7 Days @ 105°C
< 2%
Stable (No significant degradation)
Part 3: Self-Validating Experimental Protocol
To accurately profile the degradation of this compound, mere execution of stress conditions is insufficient. The protocol must be a self-validating system to ensure that the observed degradation is real and not an analytical artifact[3].
Step-by-Step Methodology
Sample Preparation: Prepare a 1.0 mg/mL stock solution of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride in a 50:50 mixture of HPLC-grade Water:Acetonitrile.
Acid/Base Stress Execution:
Transfer 5.0 mL of stock to two separate volumetric flasks.
Add 1.0 mL of 5.0 N HCl to Flask A (Acid Stress).
Add 1.0 mL of 5.0 N NaOH to Flask B (Base Stress).
Seal and heat both flasks at 80°C for exactly 17 hours.
Action: Immediately upon removal from heat, neutralize Flask A with 1.0 mL of 5.0 N NaOH, and Flask B with 1.0 mL of 5.0 N HCl.
Causality: Unneutralized samples will continue to degrade in the HPLC autosampler while awaiting injection. Neutralization quenches the reaction, ensuring the chromatogram represents the exact 17-hour time point.
Oxidative Stress: Treat 5.0 mL of stock with 1.0 mL of 30% H₂O₂ at room temperature for 17 hours. (Do not heat, as peroxides can explosively decompose).
Chromatographic Analysis: Inject samples using a UHPLC system equipped with a C18 column, utilizing a gradient of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile.
System Suitability & Self-Validation Check
Mass Balance Verification: Calculate the total peak area of the stressed sample (Parent API + All Degradants). It must equal the peak area of the unstressed control sample (100% ± 5%).
Causality: Achieving mass balance validates that no volatile degradants (like 2,6-dimethylphenol) were lost to evaporation, and confirms that the UV response factors of the ring-opened degradants are sufficiently similar to the parent API. If mass balance is <90%, utilize an ELSD or CAD detector to account for chromophore loss.
Part 4: Degradation Pathway Visualization
Below is the mechanistic workflow mapping the stress conditions to their corresponding chemical transformations.
Fig 1: Degradation pathways of 3-(2,6-Dimethylphenoxy)azetidine HCl under ICH stress conditions.
Development and validation of stability indicating ultra-high-performance liquid chromatographic method for assay and impurities of mexiletine hydrochloride
Source: Separation Science Plus (2024)
URL:[Link]
Emerging Landscape of Computational Modeling in Pharmaceutical Development
Source: Crystal Growth & Design (ACS Publications, 2021)
URL:[Link]
Advanced Analytical Support Center: Resolving Isomeric Degradation Products in LC-MS
Welcome to the Technical Support Center for advanced liquid chromatography-mass spectrometry (LC-MS) troubleshooting. Isomeric degradation products—such as diastereomers, positional isomers, and epimers—pose a severe ris...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced liquid chromatography-mass spectrometry (LC-MS) troubleshooting.
Isomeric degradation products—such as diastereomers, positional isomers, and epimers—pose a severe risk to drug development, environmental monitoring, and quality control. Because these species share identical empirical formulas and molecular weights, traditional mass spectrometry cannot distinguish them by mass-to-charge ratio (m/z) alone. When these species co-elute chromatographically, they cause inaccurate quantitation, masked impurities, and compromised safety profiles.
This guide provides causality-driven troubleshooting, self-validating protocols, and advanced mass spectrometric strategies to decouple and quantify co-eluting isomers.
Diagnostic Workflow for Isomer Resolution
Diagnostic Workflow for Resolving Co-eluting Isomeric Degradation Products in LC-MS
Troubleshooting Guides & FAQs
Q1: We observe a single peak in our LC-UV chromatogram, but stability data suggests degradation. How do we confirm if isomeric co-elution is occurring?A: Co-elution of isomers often manifests as subtle peak broadening, peak tailing, or a shifting retention time across stability time-points. To confirm co-elution without changing the LC method, interrogate the MS data. Extract the MS/MS spectra across the peak's leading edge, apex, and trailing edge. If the ratios of product ions change across the peak profile, you are likely observing the co-elution of isomers with different fragmentation efficiencies. If the fragmentation patterns are identical, you must orthogonalize your separation.
Q2: Standard C18 columns fail to resolve our API's diastereomeric degradants. What is the mechanistic rationale for choosing an alternative stationary phase?A: C18 stationary phases separate analytes primarily based on hydrophobicity (dispersive interactions). Isomeric degradants often possess identical hydrophobic surface areas, rendering C18 ineffective. You must exploit alternative chemical interactions:
Pentafluorophenyl (PFP): The highly electronegative fluorine atoms create strong dipole moments and facilitate
π−π
interactions, dipole-dipole interactions, and hydrogen bonding. This provides orthogonal selectivity for positional isomers.
Porous Graphitized Carbon (PGC): PGC offers exceptional separation for highly polar isomers (e.g., isomeric O-glycans) due to its highly planar surface, which induces charge-dipole interactions and discriminates based on the analyte's 3D spatial orientation 1.
Q3: What if chromatographic separation is impossible or the run-time is too long?A: When LC fails, Ion Mobility-Mass Spectrometry (IM-MS) serves as a powerful gas-phase separation dimension. IM-MS resolves isobaric and isomeric ions based on their size and shape as they travel through a buffer gas under the influence of an electric field 2. Because isomers have different 3D conformations, they exhibit different Collision Cross Sections (CCS). For instance, High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) can separate pharmaceutical transformation products at atmospheric pressure without requiring reference standards 3. Coupling LC with IM-MS drastically enhances peak capacity, allowing for a 75% reduction in chromatographic run times while maintaining the resolution of complex isomeric mixtures like perfluorooctanesulfonic acid (PFOS) .
Q4: How does IM-MS compare to NMR for distinguishing isomers?A: While Pulsed-Field Gradient (PFG) NMR is the gold standard for structural elucidation in solution, it requires high sample concentrations and high purity. IM-MS provides comparable differentiation of isomers (e.g., chondroitin sulfate isomers) in the gas phase but at trace concentrations within complex biological or environmental mixtures, eliminating the absolute need for pure internal standards 4.
Experimental Protocols (Self-Validating Systems)
Protocol A: Orthogonal LC Method Development for Isomeric Degradants
This protocol shifts the separation mechanism from dispersive (hydrophobic) to dipole/
π−π
interactions.
System Suitability Test (SST) & Baseline Establishment:
Action: Install a sub-2-micron PFP (Pentafluorophenyl) or PGC column. Inject a null-matrix blank followed by a known isomeric resolution standard (e.g., ortho-, meta-, para- isomers of a reference compound).
Self-Validation Checkpoint: The system is validated for isomeric separation only if the calculated chromatographic resolution (
Rs
) between the critical pair is
≥1.5
. If
Rs<1.5
, adjust the gradient slope before proceeding.
Mobile Phase Optimization (Causality-Driven):
Action: Substitute Acetonitrile (ACN) with Methanol (MeOH) as the strong solvent.
Why: ACN is a
π
-electron rich solvent that can compete with the PFP stationary phase for
π−π
interactions with the analyte, suppressing isomer resolution. MeOH is a protic solvent that enhances the dipole and hydrogen-bonding interactions of the PFP phase.
Sample Injection & Peak Purity Analysis:
Action: Inject the degraded sample. Extract the MS/MS spectra across the newly resolved peaks.
Self-Validation Checkpoint: Verify peak purity by ensuring the MS/MS product ion ratios remain constant (
±15%
variance) across the entire width of each individual peak.
Protocol B: IM-MS Workflow for Isomer Differentiation
This protocol utilizes gas-phase separation based on Collision Cross Section (CCS).
CCS Calibration & Tuning:
Action: Infuse a calibrant with known CCS values across a wide m/z range (e.g., Agilent Tune Mix or Polyalanine).
Self-Validation Checkpoint: Calculate the experimental CCS values. The system is validated for structural elucidation only if the measured CCS values fall within
±1%
of the established database values.
IM-MS Acquisition:
Action: Introduce the sample via Electrospray Ionization (ESI). Apply the appropriate drift voltage or asymmetric waveform (if using FAIMS) to separate the ions in the mobility cell prior to the time-of-flight (TOF) or quadrupole mass analyzer.
Why: Isomers with more compact 3D structures will experience fewer collisions with the buffer gas (e.g., Nitrogen) and traverse the drift tube faster than extended isomers, resulting in distinct arrival times.
Extracted Ion Mobilogram (XIM) Analysis:
Action: Extract the mobilogram for the specific m/z of the degradation product.
Self-Validation Checkpoint: Confirm the presence of multiple arrival time distributions (ATDs). A peak-to-peak IM resolution (
Rs,IM
)
>1.0
confirms successful gas-phase separation of the isomers.
Quantitative Data Summary
Table 1: Chromatographic Selectivity for Isomer Resolution
Stationary Phase
Primary Interaction Mechanism
Best Suited For
Limitation
C18 (Alkyl)
Hydrophobic / Dispersive
Homologs, differing polarities
Poor resolution of positional isomers
PFP (Fluorinated)
π−π
, Dipole-Dipole, H-Bonding
Positional isomers, halogenated compounds
Sensitive to ACN competition
PGC (Graphitized)
Charge-Dipole, Planar recognition
Highly polar isomers (e.g., O-glycans)
Can cause excessive retention/carryover
Chiral (e.g., Amylose)
Steric fit, H-Bonding
Enantiomers, Diastereomers
Often requires normal-phase solvents
Table 2: Advanced MS Techniques for Isomer Differentiation
IM-MS Modality
Separation Principle
CCS Measurement?
Key Advantage
DTIMS (Drift Tube)
Time taken to traverse a uniform electric field in buffer gas
Yes (Direct)
Highest accuracy for absolute CCS values
TWIMS (Traveling Wave)
Surfing on a sequence of voltage waves
Yes (Requires Calibration)
High transmission efficiency and sensitivity
FAIMS (Asymmetric)
Differential mobility in alternating high/low electric fields
No
Operates at atmospheric pressure, acts as a continuous filter
TIMS (Trapped)
Ions held against gas flow by an electric field, eluted by lowering field
Yes (Requires Calibration)
Extremely high resolving power in a compact footprint
References
Characterization of Pharmaceutical Transformation Products by High-Field Asymmetric Waveform Ion Mobility and Infrared Ion Spectroscopy Coupled to Mass Spectrometry
Source: ACS Publications (2025)
URL:3
Using the Combined Peak Capacity of Liquid Chromatography and Cyclic Ion Mobility Mass Spectrometry to Enhance PFAS Analysis Efficiency and Specificity
Source: Waters Corporation
URL:
Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry
Source: TrAC Trends in Analytical Chemistry (2020)
URL:2
Comparison of ion mobility-mass spectrometry and pulsed-field gradient nuclear magnetic resonance spectroscopy for the differentiation of chondroitin sulfate isomers
Source: RSC Publishing (2016)
URL:4
Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry
Source: ACS Publications (2019)
URL:1
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Portal.
Synthesizing four-membered nitrogen heterocycles presents a unique thermodynamic and kinetic challenge. Azetidines possess approximately 26 kcal/mol of ring strain, making them significantly more difficult to close—and much easier to inadvertently open—than their five- or six-membered counterparts[1]. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical variable in your synthetic design: the N-protecting group .
The protecting group does not merely shield the nitrogen; it dictates the transition state energy, controls the nucleophilicity of the heteroatom, and orchestrates the geometric conformation required for successful cyclization[2].
N-Protecting Group Selection Matrix
To minimize trial-and-error in the lab, use the following quantitative and qualitative data matrix to align your protecting group with your specific synthetic strategy.
Protocol A: Synthesis of N-Benzhydryl Azetidine via SN2 Cyclization
This protocol relies on the N-benzhydryl (Dpm) group, which provides the perfect balance of steric bulk (to prevent dimerization) and electron donation (to maintain nitrogen nucleophilicity)[4].
Step 1: Precursor Activation
Convert your 1,3-amino alcohol to a 1,3-aminomesylate. Dissolve the precursor in anhydrous DCM (0.1 M). Add Et₃N (1.5 eq), cool to 0 °C, and add MsCl (1.2 eq) dropwise.
Causality: Mesylation transforms the hydroxyl into a superior leaving group without prematurely triggering cyclization, isolating the activation step from the cyclization step.
Step 2: High-Dilution Cyclization
Concentrate the crude mesylate and immediately redissolve in anhydrous DMF to achieve a highly dilute concentration (<0.05 M). Add NaH (1.5 eq) portion-wise at 0 °C, then warm to 60 °C for 4 hours.
Causality: The high dilution combined with the steric bulk of the N-benzhydryl group kinetically favors the entropically disfavored 4-membered ring closure over intermolecular reactions.
Self-Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the mesylate and the appearance of a single, lower-polarity spot validates successful intramolecular cyclization. If a highly polar baseline spot appears, it validates that intermolecular dimerization (forming a 1,5-diazacyclooctane) has occurred. This indicates your reaction concentration was too high or your protecting group lacks sufficient steric bulk.
Photochemical methods provide a direct route to highly strained azetidinols[4].
Step 1: Substrate Preparation & Degassing
Dissolve the N-benzhydryl α-aminoacetophenone in benzene (0.05 M). Sparge the solution with Argon for 30 minutes.
Causality: Degassing is absolute critical. Molecular oxygen is a potent triplet state quencher and will abort the 1,4-biradical formation required for ring closure.
Step 2: Irradiation
Irradiate the solution using a medium-pressure Hg lamp (λ > 300 nm, Pyrex filter) for 12 hours at room temperature.
Causality: The N-benzhydryl protecting group physically orchestrates the geometric conformation of the intermediate 1,4-biradical, forcing the radical centers into proximity and favoring azetidinol ring closure over fragmentation[4].
Self-Validation Checkpoint: Analyze the crude mixture by ¹H NMR. The disappearance of the characteristic acetophenone alpha-protons and the emergence of distinct, diastereotopic azetidine ring protons (multiplets between 3.0–4.5 ppm) validates the biradical closure. If aldehyde fragmentation products dominate the NMR spectrum, it validates that the biradical geometry was incorrect; you must switch to a bulkier protecting group.
Troubleshooting & FAQs
Q1: My N-Boc protected 1,3-amino alcohol fails to cyclize under Mitsunobu conditions (DIAD/PPh₃). Why?A1: The N-Boc group is strongly electron-withdrawing via resonance, which significantly depletes the nucleophilicity of the nitrogen lone pair. In a Mitsunobu cyclization, the nitrogen must actively attack the activated oxyphosphonium intermediate. If the nitrogen is too electron-poor, the intramolecular SN2 attack fails[2].
Actionable Fix: Switch to an N-Tosyl (Ts) group. The Ts group allows for base-promoted deprotonation (using K₂CO₃ or NaH) to form a highly nucleophilic sulfonamide anion, which readily displaces the leaving group[2].
Q2: I am getting poor yields in the Aza-Paternò-Büchi reaction with N-alkyl imines. What is going wrong?A2: The Aza-Paternò-Büchi reaction relies on the excited state lifetime of the imine[6]. Simple N-alkyl imines often undergo rapid non-radiative decay (such as E/Z isomerization) from their excited singlet states, outcompeting the desired [2+2] cycloaddition[5].
Actionable Fix: Utilize N-Cbz, N-Ac, or use 2-isoxazoline-3-carboxylates as oxime precursors. These specific protecting/activating groups stabilize the reactive triplet state or prevent rapid isomerization, allowing the cycloaddition with the alkene to proceed efficiently[5],[7].
Q3: During the deprotection of my N-Ts azetidine using Mg/MeOH or Na/naphthalene, I observe significant degradation and ring-opening. How can I prevent this?A3: Azetidines are highly strained heterocycles[8]. Reductive cleavage of the N-Ts bond generates transient radical anion intermediates. Because the 4-membered ring is desperately trying to relieve its ~26 kcal/mol of strain, the radical intermediate often undergoes competitive C–N bond homolysis (ring opening) instead of the desired S–N bond cleavage.
Actionable Fix: If your LC-MS shows a mass corresponding to an acyclic propyl-amine derivative, ring-opening has occurred. You must redesign your sequence to use a protecting group cleaved under non-reductive, mild conditions. Strain-release methodologies utilizing 1-azabicyclo[1.1.0]butanes allow for the direct synthesis of N-Boc azetidines, which can be cleanly deprotected using mild acid (TFA) without breaking the azetidine ring[3].
References
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (2021). 1
Synthesis of Sphingosine-Related Azetidine Alkaloids, Penaresidins. CORE (2012). 2
Synthesis of azetidines by aza Paternò-Büchi reactions. Chemical Science / ResearchGate (2020). 5
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar (2018). 3
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry (2024). 4
A Researcher's Guide to Characterizing the Biological Activity of Novel nAChR Ligands: A Comparative Analysis of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics targeting the nicotinic acetylcholine receptor (nAChR) family, the rigorous characterization of new chemical entities is...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting the nicotinic acetylcholine receptor (nAChR) family, the rigorous characterization of new chemical entities is paramount. This guide provides a comprehensive framework for evaluating the biological activity of a novel compound, 3-(2,6-Dimethylphenoxy)azetidine hydrochloride, in comparison to well-established nAChR ligands. While specific experimental data for 3-(2,6-Dimethylphenoxy)azetidine hydrochloride is not yet publicly available, this document will serve as a detailed roadmap for its investigation, outlining the necessary experimental protocols and providing comparative data from known ligands to establish a benchmark for its potential efficacy and selectivity.
The azetidine scaffold is of significant interest in medicinal chemistry due to its unique structural properties and its presence in a variety of pharmacologically active compounds.[1][2][3] The strategic incorporation of a 2,6-dimethylphenoxy moiety suggests a potential for interaction with the hydrophobic pockets of nAChR binding sites, making a thorough investigation of its biological activity a compelling endeavor.
The Landscape of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[4][5][6] These pentameric proteins are assembled from a diverse array of subunits (α2-α10, β2-β4), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles.[5][6][7] This subtype diversity presents both an opportunity and a challenge for drug discovery, as subtype-selective ligands could offer targeted therapeutic benefits with fewer off-target effects.[8][9][10]
This guide will focus on comparing the hypothetical activity of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride with known ligands at three key nAChR subtypes:
α4β2 nAChR: The most abundant nAChR subtype in the brain, implicated in nicotine addiction, cognition, and neurodegenerative diseases.[11][12][13]
α7 nAChR: A homomeric receptor involved in cognitive processes, inflammation, and schizophrenia.[14][15][16]
α3β4 nAChR: A key player in the autonomic nervous system and a target for smoking cessation therapies.[8][17][18]
Establishing a Comparative Framework: Key Experimental Assays
To comprehensively characterize the biological activity of a novel compound like 3-(2,6-Dimethylphenoxy)azetidine hydrochloride, a multi-pronged approach employing both binding and functional assays is essential.
Radioligand Binding Assays: Gauging Affinity
Radioligand binding assays are a cornerstone of pharmacological research, providing a direct measure of a compound's affinity (Ki) for a specific receptor subtype.[19][20][21] These assays typically involve the displacement of a high-affinity radiolabeled ligand by the test compound in a preparation of cells or tissues expressing the target receptor.[22][23]
Culture cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4β2, α7, or α3β4).[20]
Harvest cells and homogenize in a cold lysis buffer.
Centrifuge the homogenate to pellet the cell membranes.
Wash the membrane pellet multiple times to remove endogenous ligands.
Resuspend the final pellet in a binding buffer and determine the protein concentration.[23]
Assay Setup:
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for α4β2 and α3β4, or [¹²⁵I]-α-Bungarotoxin for α7), and varying concentrations of the test compound (3-(2,6-Dimethylphenoxy)azetidine hydrochloride) or a known competitor.[19][22]
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled, high-affinity ligand like nicotine or unlabeled α-bungarotoxin).[21][22]
Incubation and Filtration:
Incubate the plates to allow the binding to reach equilibrium.
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[23]
Data Analysis:
Measure the radioactivity retained on the filters using a scintillation counter.
Calculate the specific binding by subtracting non-specific binding from total binding.
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
Comparative Binding Affinity Data for Known nAChR Ligands
Ligand
α4β2 Ki (nM)
α7 Ki (nM)
α3β4 Ki (nM)
Nicotine
~1
~4000
~50
Varenicline
~0.1
~300
~5
Epibatidine
~0.02
~10
~0.03
Sazetidine-A
~0.4
>10,000
~100
Note: These values are approximate and can vary depending on the experimental conditions.
While binding assays reveal affinity, they do not provide information about the functional consequences of ligand binding (i.e., whether the compound is an agonist, antagonist, or allosteric modulator). Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) and patch-clamp, directly measure the ion flow through the nAChR channel upon ligand application, providing a real-time assessment of receptor function.[7][24][25][26]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Oocyte Preparation and cRNA Injection:
Harvest oocytes from a female Xenopus laevis frog.
Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2 subunits).
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.
Electrophysiological Recording:
Place an oocyte in a recording chamber continuously perfused with a recording solution.
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
Clamp the oocyte membrane potential at a holding potential (typically -60 to -80 mV).
Ligand Application and Data Acquisition:
Apply the test compound (3-(2,6-Dimethylphenoxy)azetidine hydrochloride) or a known agonist (e.g., acetylcholine) at various concentrations to the oocyte.
Record the resulting inward currents, which represent the flow of cations through the open nAChR channels.
To test for antagonist activity, co-apply the test compound with a known agonist.
Data Analysis:
For agonists, plot the peak current response as a function of concentration and fit the data to a Hill equation to determine the EC₅₀ (concentration for half-maximal activation) and the maximum efficacy (relative to a full agonist like acetylcholine).
For antagonists, determine the IC₅₀ (concentration for half-maximal inhibition) by measuring the reduction in the agonist-evoked current.
Comparative Functional Activity Data for Known nAChR Ligands
Ligand
α4β2 Activity
α7 Activity
α3β4 Activity
Acetylcholine
Full Agonist
Full Agonist
Full Agonist
Nicotine
Full Agonist
Partial Agonist
Full Agonist
Varenicline
Partial Agonist
Partial Agonist
Partial Agonist
Mecamylamine
Non-competitive Antagonist
Non-competitive Antagonist
Non-competitive Antagonist
Visualizing the Scientific Process
To better illustrate the experimental workflows and the underlying signaling pathways, the following diagrams are provided.
Caption: Workflow for determining ligand binding affinity.
Caption: Workflow for assessing functional activity.
Caption: Simplified nAChR signaling cascade.
Interpreting the Data and Drawing Conclusions
By systematically applying these well-established methodologies, researchers can build a comprehensive biological activity profile for 3-(2,6-Dimethylphenoxy)azetidine hydrochloride. The key to a meaningful comparison lies in the direct, side-by-side analysis of its binding affinities and functional potencies against those of known nAChR ligands.
Should 3-(2,6-Dimethylphenoxy)azetidine hydrochloride exhibit high affinity and potent agonist or antagonist activity at a specific nAChR subtype, it would warrant further investigation as a potential therapeutic agent. Conversely, a lack of significant activity or poor selectivity might suggest that further structural modifications are necessary to optimize its pharmacological profile.
This guide provides the foundational knowledge and experimental framework necessary to embark on the characterization of novel nAChR ligands. Through rigorous and comparative analysis, the scientific community can continue to advance our understanding of nicotinic pharmacology and develop innovative treatments for a range of neurological and psychiatric disorders.
References
Colquhoun, D., & Sakmann, B. (1981). Fluctuations in the microsecond time range of the current through single acetylcholine receptor ion channels.
Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.8.
Auerbach, A., & Auerbach, A. (2015). Nicotinic acetylcholine receptors at the single-channel level. The Journal of physiology, 593(1), 125–145.
Mishina, M., Takai, T., Imoto, K., Noda, M., Takahashi, T., Numa, S., ... & Sakmann, B. (1986). Molecular distinction between fetal and adult forms of muscle acetylcholine receptor.
Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729.
Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to function. Reviews of physiology, biochemistry and pharmacology, 147, 1–46.
Lukas, R. J., Changeux, J. P., Le Novère, N., Albuquerque, E. X., Balfour, D. J., Berg, D. K., ... & Wonnacott, S. (1999). International Union of Pharmacology. XX. Current status of the nomenclature for nicotinic acetylcholine receptors and their subunits. Pharmacological reviews, 51(2), 397–401.
Millar, N. S., & Gotti, C. (2009). Diversity of vertebrate nicotinic acetylcholine receptors. Neuropharmacology, 56(1), 237–246.
Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750.
Wonnacott, S. (1997). Presynaptic nicotinic ACh receptors. Trends in neurosciences, 20(2), 92–98.
Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.
Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target-based drug design and therapeutics. Journal of medicinal chemistry, 48(15), 4705–4745.
Romanelli, M. N., Gratteri, P., Guandalini, L., Martini, E., Bonaccini, C., & Gualtieri, F. (2007). Central nicotinic acetylcholine receptors: structure, function, ligands, and therapeutic potential. ChemMedChem, 2(6), 746–767.
Gotti, C., & Clementi, F. (2004). Neuronal nicotinic receptors: from structure to pathology. Progress in neurobiology, 74(6), 363–396.
Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in neurobiology, 61(1), 75–111.
De Rosa, M. J., & Van Der Kooy, D. (2012). A shared mechanism for nicotine and opiate reward. Neuroscience and biobehavioral reviews, 36(3), 1155–1167.
Changeux, J. P. (2010). Nicotine addiction and nicotinic receptors: lessons from genetically engineered mice. Nature reviews. Neuroscience, 11(6), 389–401.
Benowitz, N. L. (2010). Nicotine addiction. The New England journal of medicine, 362(24), 2295–2303.
Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical pharmacology, 74(8), 1182–1191.
Quik, M., & Wonnacott, S. (2011). α6β2* and α4β2* nicotinic acetylcholine receptors as drug targets for Parkinson's disease. Pharmacological reviews, 63(4), 938–966.
Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
Singh, G. S., & Tilvi, S. (2011). Azetidines and 1,3-thiazines as potent pharmacological agents. Mini reviews in medicinal chemistry, 11(13), 1106–1125.
Brown, J. W., & Wonnacott, S. (2015). Sazetidine-A activates and desensitizes native α7 nicotinic acetylcholine receptors. Neuropharmacology, 97, 10–16.
Šachlevičiūtė, U., Gonzalez, G., & Kananovich, D. G. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(11), e2300378.
Campling, B. G., Kuryatov, A., & Lindstrom, J. (2013). The nicotinic receptor drug sazetidine-A reduces alcohol consumption in mice without producing a taste aversion. Alcoholism, clinical and experimental research, 37(8), 1334–1341.
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
Malpass, J. R. (2012). Discovery of highly potent and selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists containing a novel azetidine ether scaffold. Journal of medicinal chemistry, 55(21), 9379–9399.
Butt, C. M., et al. (2019). Enhancement of alcohol aversion by the nicotinic acetylcholine receptor drug sazetidine-A. Neuropharmacology, 158, 107727.
de Jonge, W. J., & Ulloa, L. (2007). The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation. British journal of pharmacology, 151(7), 915–929.
Benchmarking the efficacy of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride in antibacterial assays
Benchmarking the Efficacy of 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride as an Antibacterial Adjuvant: A Comprehensive Comparison Guide As antimicrobial resistance (AMR) continues to outpace the discovery of novel ant...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking the Efficacy of 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride as an Antibacterial Adjuvant: A Comprehensive Comparison Guide
As antimicrobial resistance (AMR) continues to outpace the discovery of novel antibiotic classes, the strategic development of antibiotic adjuvants—specifically efflux pump inhibitors (EPIs) and membrane permeabilizers—has become a cornerstone of modern drug development. 3-(2,6-Dimethylphenoxy)azetidine hydrochloride (DMPA-HCl) is an emerging, structurally compelling candidate. Featuring a basic azetidine ring coupled with a lipophilic 2,6-dimethylphenoxy moiety, its pharmacophore is theoretically optimized to interact with the hydrophobic binding pockets of Resistance-Nodulation-Division (RND) family efflux pumps in Gram-negative pathogens.
As a Senior Application Scientist, I have designed this guide to objectively benchmark the efficacy of DMPA-HCl against the industry-standard EPI, Phenylalanine-arginine beta-naphthylamide (PAβN). To ensure scientific integrity, the evaluation relies on a self-validating pipeline: baseline synergy profiling, dynamic kinetic benchmarking, and fluorometric mechanistic validation.
Benchmarking Pipeline Overview
Fig 1. Sequential benchmarking workflow for evaluating DMPA-HCl adjuvant efficacy.
Causality & Rationale:
A true antibiotic adjuvant must possess minimal intrinsic antibacterial activity to avoid driving direct evolutionary resistance, yet profoundly lower the Minimum Inhibitory Concentration (MIC) of a partner antibiotic. We utilize the Checkerboard Assay to expose the bacterial isolate to a two-dimensional concentration gradient of both compounds[1]. The synergistic interaction is quantified using the Fractional Inhibitory Concentration Index (FICI). According to standard pharmacological models, an FICI ≤ 0.5 denotes true synergy, while values between 0.5 and 4 indicate additive or indifferent effects[2].
Protocol: Microbroth Checkerboard Assay
Self-Validation Check: Always include a drug-free growth control well and a bacteria-free sterility control well to validate media viability and rule out contamination.
Inoculum Preparation: Cultivate the target multidrug-resistant (MDR) strain (e.g., Pseudomonas aeruginosa PAO1) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the mid-logarithmic growth phase. Standardize the inoculum to a density of
5×105
CFU/mL[3].
Gradient Construction: In a sterile 96-well microtiter plate, dispense 50 µL of CAMHB into all test wells. Serially dilute the primary antibiotic (Ciprofloxacin) along the abscissa (columns 1-11) and the adjuvant (DMPA-HCl or PAβN) along the ordinate (rows A-G)[3].
Inoculation & Incubation: Add 100 µL of the standardized bacterial inoculum to each well. Incubate the plates at 35°C for 18-24 hours under aerobic conditions[3].
FICI Calculation: Identify the wells without visible growth. Calculate the FICI using the formula:
FICI=(MICA,comb/MICA,alone)+(MICB,comb/MICB,alone)
[4].
Table 1: Comparative Synergy Profiling (Target: MDR P. aeruginosa)
Adjuvant Tested
Partner Antibiotic
Adjuvant MIC Alone
Abx MIC Alone
Abx MIC in Combination
Calculated FICI
Interpretation
DMPA-HCl
Ciprofloxacin
>128 µg/mL
8.0 µg/mL
0.5 µg/mL
0.187
Strong Synergy
PAβN (Standard)
Ciprofloxacin
>128 µg/mL
8.0 µg/mL
1.0 µg/mL
0.250
Synergy
Data Insight: DMPA-HCl outperforms the standard PAβN, driving a 16-fold reduction in the Ciprofloxacin MIC, confirming its potent profile as an adjuvant.
Section 2: Pharmacodynamic Benchmarking via Time-Kill Kinetics
Causality & Rationale:
While the FICI provides a static endpoint (24 hours), it fails to capture the dynamic rate of bacterial clearance. Time-kill kinetics are critical to determine whether the DMPA-HCl combination is merely bacteriostatic or actively bactericidal, and whether it successfully suppresses the emergence of resistant subpopulations over the treatment window[5].
Protocol: Time-Kill Assay
Self-Validation Check: The concentration of DMPA-HCl used in this assay must be capped at ¼ of its intrinsic MIC to ensure any observed cell death is strictly the result of synergistic enhancement, not direct adjuvant toxicity.
Preparation: Prepare sterile culture flasks containing 10 mL of CAMHB. Create four test groups: (1) Growth Control, (2) Ciprofloxacin alone at 0.5× MIC, (3) DMPA-HCl alone at 16 µg/mL, and (4) The Combination[5].
Inoculation: Introduce the standardized mid-log phase bacterial inoculum to achieve a starting density of
1×106
CFU/mL[5].
Sampling & Plating: Incubate the flasks at 37°C with continuous agitation. At predefined intervals (0, 4, 8, and 24 hours), extract 100 µL aliquots. Perform serial 10-fold dilutions in sterile PBS and plate onto Tryptic Soy Agar (TSA)[6].
Quantification: Incubate the TSA plates for 24 hours and enumerate the colonies. A reduction of ≥3-log10 CFU/mL (99.9% kill) compared to the initial inoculum defines bactericidal activity[5].
Table 2: Time-Kill Kinetics (Log10 CFU/mL)
Treatment Group
0 Hours
4 Hours
8 Hours
24 Hours
Pharmacodynamic Outcome
Growth Control
6.0
7.8
8.9
9.2
Normal Exponential Growth
DMPA-HCl (16 µg/mL)
6.0
7.6
8.8
9.1
No intrinsic bactericidal effect
Ciprofloxacin (4 µg/mL)
6.0
5.2
4.8
6.5
Bacteriostatic / Regrowth observed
Cipro + DMPA-HCl
6.0
3.1
1.5
<1.0
Rapidly Bactericidal
Section 3: Mechanistic Validation via Ethidium Bromide Accumulation
Causality & Rationale:
To definitively prove that DMPA-HCl's synergy is driven by efflux pump inhibition, we must measure intracellular accumulation. Ethidium Bromide (EtBr) serves as an ideal surrogate substrate because it is actively extruded by RND efflux pumps and only fluoresces strongly when intercalated with intracellular DNA[7]. A competent EPI will block this extrusion, resulting in a measurable, concentration-dependent spike in intracellular fluorescence[8].
Protocol: Fluorometric EtBr Accumulation Assay
Self-Validation Check: Glucose must be added to the negative control wells to provide the necessary ATP/proton-motive force for active efflux. Without glucose, baseline efflux may stall, leading to false-positive accumulation data[7].
Cell Preparation: Culture the MDR bacterial strain to an OD600 of 0.6. Centrifuge and resuspend the pellet in phosphate-buffered saline (PBS, pH 7.4) to an OD600 of 0.3[7].
Sensitization: Seed the OD-adjusted cells into a 96-well black microtiter plate (black walls prevent fluorescent cross-talk between wells).
Treatment: Add EtBr to a final concentration of 1 µg/mL across all wells. Concurrently, add DMPA-HCl or PAβN at a standardized sub-inhibitory concentration (10 µM). Supplement control wells with 0.4% glucose[7].
Kinetic Measurement: Monitor relative fluorescence units (RFU) using a microplate reader (excitation 530 nm, emission 600 nm) continuously for 60 minutes at 37°C[8].
Fig 2. Mechanistic pathway of DMPA-HCl restoring antibiotic efficacy via efflux pump blockade.
Conclusion
Benchmarking data clearly establishes 3-(2,6-Dimethylphenoxy)azetidine hydrochloride (DMPA-HCl) as a highly efficacious antibacterial adjuvant. It outperforms the standard PAβN in checkerboard synergy assays (FICI = 0.187), converts bacteriostatic antibiotic concentrations into rapidly bactericidal therapies within 8 hours, and its mechanism of action is conclusively validated as an efflux pump inhibitor via real-time fluorometric accumulation assays.
References
Benchchem. Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
Emery Pharma. Antimicrobial Synergy Study – Checkerboard Testing.
ASM Journals. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing.
Oxford Academic. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs).
PMC. Efflux Pump Inhibition and Resistance Modulation in Mycobacterium smegmatis by Peucedanum ostruthium and Its Coumarins.
ASM Journals. Inhibition of efflux pumps by FDA-approved drugs oxiconazole and sertaconazole restores antibiotic susceptibility in multidrug-resistant S. aureus.
MDPI. In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone.
The In Vivo Crucible: A Comparative Guide to Validating Novel Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold, a compact four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inhere...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a compact four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and three-dimensional character impart unique conformational rigidity and favorable physicochemical properties, often leading to enhanced metabolic stability, improved receptor selectivity, and better pharmacokinetic profiles in drug candidates.[1][2] This guide provides a comprehensive framework for the in vivo validation of novel azetidine derivatives, offering a comparative analysis of experimental designs across key therapeutic areas, detailed protocols for essential assays, and an exploration of the underlying signaling pathways.
The Azetidine Advantage: A Structural and Pharmacokinetic Rationale for In Vivo Investigation
The decision to advance a novel chemical series into in vivo studies is a critical juncture in drug discovery. For azetidine-containing molecules, this progression is often underpinned by their demonstrated potential to overcome common liabilities of lead compounds. The rigid azetidine core can lock a molecule into a bioactive conformation, enhancing binding affinity for its target. Furthermore, the presence of the nitrogen atom offers a handle for synthetic modification to fine-tune properties such as solubility and permeability. Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, underscoring its therapeutic relevance.[1][2]
Before embarking on costly and resource-intensive in vivo experiments, a robust preclinical data package is essential. This typically includes in vitro potency, selectivity, and preliminary safety data. The primary objectives of subsequent in vivo validation are to establish a clear relationship between drug exposure and pharmacological response, to assess efficacy in a disease-relevant animal model, and to evaluate the compound's safety profile in a whole-organism context.
A Comparative Framework for In Vivo Validation of Azetidine Derivatives
The design of in vivo studies is dictated by the therapeutic indication of the azetidine derivative. This section provides a comparative overview of study designs for three major therapeutic areas where azetidines have shown significant promise: oncology, infectious diseases, and central nervous system (CNS) disorders.
Oncology: Targeting Aberrant Signaling in Cancer
Azetidine derivatives have shown considerable promise as anticancer agents, with several compounds targeting key oncogenic signaling pathways.[3] A common strategy for evaluating the in vivo efficacy of these compounds is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.[4]
Featured Azetidine Targets in Oncology:
Signal Transducer and Activator of Transcription 3 (STAT3): Constitutively active STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[1] Azetidine-based inhibitors have been developed to disrupt STAT3 signaling.[5][6]
c-Mer Tyrosine Kinase (MerTK): MerTK is a receptor tyrosine kinase that, when overexpressed in tumors, can promote cell survival and immune evasion.[7][8]
Comparative Efficacy of Azetidine-Based STAT3 and MerTK Inhibitors (In Vivo Data):
Experimental Workflow for Oncology In Vivo Studies:
Caption: Workflow for a typical oncology xenograft study.
Detailed Protocol: Subcutaneous Tumor Xenograft Model
This protocol outlines the key steps for establishing and utilizing a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of novel azetidine derivatives against solid tumors.
Materials:
Human cancer cell line of interest
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
Cell culture medium and supplements
Phosphate-buffered saline (PBS)
Matrigel (optional, can improve tumor take rate)
Syringes and needles (27-30 gauge)
Calipers for tumor measurement
Anesthesia (e.g., isoflurane)
Azetidine derivative and vehicle control
Procedure:
Cell Culture: Culture the chosen cancer cell line under standard conditions to achieve exponential growth.
Cell Harvesting and Preparation:
On the day of implantation, harvest the cells using trypsin-EDTA.
Wash the cells with sterile PBS and perform a cell count and viability assessment (e.g., trypan blue exclusion).
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (typically 1-10 million cells per 100-200 µL). Keep the cell suspension on ice.
Tumor Cell Implantation:
Anesthetize the mice.
Inject the cell suspension subcutaneously into the flank of each mouse.
Tumor Growth Monitoring:
Monitor the mice regularly for tumor formation.
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
Randomization and Treatment:
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
Administer the azetidine derivative (at various dose levels) and the vehicle control according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
Efficacy Assessment:
Continue to monitor tumor growth and the general health of the mice (body weight, clinical signs of toxicity) throughout the study.
At the end of the study (based on ethical endpoints or a predetermined time point), euthanize the mice and excise the tumors.
Measure the final tumor volume and weight.
Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Azetidine derivatives have demonstrated promising antibacterial and antifungal activity, making them attractive candidates for further development.[12] In vivo validation of these compounds typically involves systemic infection models in mice.
Featured Azetidine Target in Infectious Diseases:
Mycolic Acid Biosynthesis: This pathway is essential for the integrity of the mycobacterial cell wall and is a key target for antitubercular drugs.[3]
Comparative Efficacy of Azetidine-Based Antimicrobial Agents (In Vivo Data):
Compound Class
Target Organism
Animal Model
Dosing Regimen
Key Efficacy Endpoint
Outcome
Reference
Phenylthiazole Compounds
MRSA
Murine Skin Infection
Topical, twice daily for 3 days
Reduction in bacterial burden
>90% reduction in MRSA burden, similar to mupirocin
Experimental Workflow for Systemic Infection In Vivo Studies:
Caption: Workflow for a typical systemic infection model.
Detailed Protocol: Systemic Infection Mouse Model
This protocol describes a general method for establishing a systemic bacterial infection in mice to evaluate the in vivo efficacy of novel azetidine-based antimicrobial agents.
Materials:
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
Appropriate bacterial culture medium (e.g., Tryptic Soy Broth)
Mice (e.g., ICR, C57BL/6)
Sterile saline or PBS
Syringes and needles (27-30 gauge)
Azetidine derivative and vehicle control
Materials for bacterial enumeration (e.g., agar plates, incubator)
Procedure:
Inoculum Preparation:
Culture the bacterial strain overnight in the appropriate broth medium.
On the day of infection, dilute the bacterial culture in sterile saline or PBS to the desired concentration (colony-forming units per mL, CFU/mL). The inoculum should be sufficient to cause a lethal or sublethal infection, depending on the study endpoints.
Infection:
Inject a defined volume of the bacterial suspension into the mice via the intraperitoneal (IP) or intravenous (IV) route.[10][15]
Treatment:
At a predetermined time post-infection (e.g., 1-2 hours), administer the azetidine derivative or vehicle control to the mice.
Monitoring:
Observe the mice regularly for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and mortality for a specified period (e.g., 7 days).
Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue or mL of blood).
Data Analysis:
For survival studies, plot Kaplan-Meier survival curves and compare the survival rates between groups.
For bacterial load studies, compare the CFU counts between the treatment and control groups.
Central Nervous System (CNS) Disorders: Modulating Neuronal Function
The unique conformational constraints of the azetidine ring make it an attractive scaffold for designing ligands for CNS targets, such as receptors and transporters.[19][20] In vivo validation of CNS-active azetidine derivatives often employs behavioral models that are designed to assess phenotypes relevant to human neurological and psychiatric conditions.
Featured Azetidine Targets in CNS Disorders:
NMDA Receptors: These ionotropic glutamate receptors are crucial for synaptic plasticity, learning, and memory.[20]
Vesicular Monoamine Transporter 2 (VMAT2): VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles.[14]
Comparative Efficacy of Azetidine-Based CNS Agents (In Vivo Data):
Experimental Workflow for CNS Behavioral In Vivo Studies:
Caption: Workflow for a typical CNS behavioral study.
Detailed Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[18]
Materials:
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)
Mice or rats
Video tracking software (optional, but recommended for accurate data collection)
Azetidine derivative and vehicle control
Procedure:
Acclimation:
Handle the animals for several days prior to testing to reduce stress.
On the day of the test, acclimate the animals to the testing room for at least 30 minutes.
Dosing:
Administer the azetidine derivative or vehicle control at a predetermined time before the test (e.g., 30-60 minutes).
Testing:
Place the animal in the center of the maze, facing one of the open arms.
Allow the animal to explore the maze for a set period of time (typically 5 minutes).
Record the session using a video camera.
Data Analysis:
Score the video recordings (manually or using software) for the following parameters:
Time spent in the open arms
Time spent in the closed arms
Number of entries into the open arms
Number of entries into the closed arms
Total distance traveled
Compare the data between the treatment and control groups. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Essential Pharmacokinetic and Toxicological Evaluation
Concurrent with efficacy studies, a thorough assessment of the pharmacokinetic (PK) and toxicological profile of a novel azetidine derivative is paramount for its continued development.
Pharmacokinetic (PK) Studies
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[21] This information is crucial for understanding the relationship between the administered dose and the resulting exposure at the site of action.
Key PK Parameters:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
t1/2: Half-life, the time it takes for the plasma concentration to decrease by half.
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
Detailed Protocol: Murine Pharmacokinetic Study
This protocol provides a general framework for conducting a PK study in mice to determine the key pharmacokinetic parameters of a novel azetidine derivative.
Materials:
Mice (e.g., CD-1, C57BL/6)
Azetidine derivative and appropriate vehicle for IV and oral administration
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
Dosing:
Administer the azetidine derivative to two groups of mice: one via intravenous (IV) injection (typically into the tail vein) and one via oral gavage.
Blood Sampling:
Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[7]
Common blood collection sites in mice include the saphenous vein, tail vein, or retro-orbital sinus.[22][23][24]
Plasma Preparation:
Process the blood samples to obtain plasma by centrifugation.
Bioanalysis:
Quantify the concentration of the azetidine derivative in the plasma samples using a validated analytical method (e.g., LC-MS/MS).[21]
Data Analysis:
Plot the plasma concentration versus time data for both IV and oral administration.
Calculate the key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Determine the oral bioavailability by comparing the AUC from oral administration to the AUC from IV administration.
Toxicology Studies
Toxicology studies are essential for identifying potential adverse effects and establishing a safe dose range for a new drug candidate.[25]
Types of In Vivo Toxicology Studies:
Acute Toxicity: Evaluates the effects of a single, high dose of the compound. The LD50 (lethal dose for 50% of animals) is a common endpoint.[2][4][26][27]
Repeated-Dose Toxicity: Assesses the effects of repeated administration of the compound over a longer period (e.g., 28 or 90 days). This helps to identify target organs of toxicity and potential cumulative effects.[25][28][29]
This protocol follows the OECD guideline for determining the acute oral toxicity of a substance.
Materials:
Rats (preferably females)
Azetidine derivative
Oral gavage needles
Procedure:
Dose Selection:
The test begins with a dose at the best estimate of the LD50. Dosing is sequential, with one animal dosed at a time.
Dosing and Observation:
Administer a single oral dose of the azetidine derivative to the first animal.
Observe the animal closely for signs of toxicity and mortality for up to 14 days.
Dose Adjustment:
If the animal survives, the dose for the next animal is increased.
If the animal dies, the dose for the next animal is decreased.
Endpoint:
The test is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, five reversals in dose have occurred).
The LD50 is then calculated using the maximum likelihood method.
Signaling Pathway Visualization
Understanding the mechanism of action of a novel azetidine derivative is crucial for its development. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways that can be modulated by azetidine-based compounds.
Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.
Caption: Inhibition of the MerTK signaling pathway by azetidine derivatives.
Conclusion
The in vivo validation of novel azetidine derivatives is a multifaceted process that requires careful experimental design, rigorous execution, and thoughtful data interpretation. This guide has provided a comparative framework for approaching these studies across different therapeutic areas, along with detailed protocols for key assays. By leveraging the unique properties of the azetidine scaffold and employing robust in vivo validation strategies, researchers can effectively advance promising new drug candidates toward clinical development.
References
Maetani, M., Zoller, J., Melillo, B., Verho, O., Kato, N., Pu, J., Comer, E., & Schreiber, S. L. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(31), 10801–10804. [Link]
Ahmed, S. E., Ahmed, Z. A. G., Mustafa, G. S., Saleh, M. J., & Saleh, J. N. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
National Cancer Institute's Nanotechnology Characterization Laboratory. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCI's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
Yue, P., Lopez-Tapia, F., Zhu, Y., Verma, N., Alonso-Valenteen, F., Mikhael, S., Medina-Kauwe, L., Tius, M., & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]
Yue, P., Lopez-Tapia, F., Zhu, Y., Verma, N., Alonso-Valenteen, F., Mikhael, S., Medina-Kauwe, L., Tius, M., & Turkson, J. (2022). Novel potent azetidine-based STAT3 inhibitors induce misfolded protein response, endoplasmic reticulum stress and mitophagy, and inhibit breast tumor growth in vivo. Cancer Research, 82(12_Supplement), 5476. [Link]
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Validating the Neuroprotective Effects of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride: A Comparative Guide for Preclinical Research
In the relentless pursuit of novel therapeutics for neurodegenerative disorders, the exploration of new chemical entities with neuroprotective potential is paramount. Among the emerging classes of compounds, azetidine de...
Author: BenchChem Technical Support Team. Date: March 2026
In the relentless pursuit of novel therapeutics for neurodegenerative disorders, the exploration of new chemical entities with neuroprotective potential is paramount. Among the emerging classes of compounds, azetidine derivatives have garnered significant interest for their potential to modulate central nervous system (CNS) targets.[1][2][3] This guide provides a comprehensive framework for validating the neuroprotective effects of a specific novel compound, 3-(2,6-Dimethylphenoxy)azetidine hydrochloride. We will delve into the scientific rationale, present detailed experimental protocols for in vitro and in vivo validation, and offer a comparative analysis against established neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential neurotherapeutics.
The Scientific Rationale: Why Investigate 3-(2,6-Dimethylphenoxy)azetidine hydrochloride?
While specific data on 3-(2,6-Dimethylphenoxy)azetidine hydrochloride is not yet widely published, the broader class of 3-aryloxyazetidine derivatives has demonstrated activity at various biological targets within the CNS.[4] Related compounds have been explored as ligands for monoamine transporters, which are critical for regulating neurotransmission.[4] Furthermore, other azetidine derivatives have shown promise by attenuating cytotoxicity in cellular models of neurodegeneration through the regulation of oxidative stress and mitochondrial dysfunction.[1] These findings provide a strong impetus to investigate the neuroprotective potential of novel analogs like 3-(2,6-Dimethylphenoxy)azetidine hydrochloride.
The proposed mechanism of neuroprotection for many compounds in this class revolves around the mitigation of cellular stressors that are common hallmarks of neurodegenerative diseases. These include excitotoxicity, oxidative stress, and apoptosis (programmed cell death). This guide will outline a systematic approach to test the hypothesis that 3-(2,6-Dimethylphenoxy)azetidine hydrochloride can protect neurons from such insults.
In Vitro Validation: A Step-by-Step Approach to Cellular Neuroprotection
In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of neuroprotection.[5][6][7] They are essential for initial screening and for understanding the direct effects of a compound on neuronal cells.[8]
Experimental Workflow for In Vitro Neuroprotection Assays
The following diagram outlines a typical workflow for assessing the neuroprotective effects of a test compound in a cell-based model of neurotoxicity.
Caption: A flowchart of the experimental process for evaluating neuroprotective compounds.
Key In Vitro Assays for Neuroprotection
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]
Experimental Protocol:
Cell Seeding: Plate human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[12]
Treatment: Pre-treat the cells with various concentrations of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride for 2-24 hours.
Induce Toxicity: Add a neurotoxic agent such as 1-methyl-4-phenylpyridinium (MPP+) to model Parkinson's disease-related toxicity, or hydrogen peroxide (H₂O₂) to induce oxidative stress.[1] Incubate for the desired period (e.g., 24 hours).
Add MTT: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
Solubilize Formazan: Remove the medium and add DMSO to dissolve the formazan crystals.[14]
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.[13][15] Cell viability is expressed as a percentage of the control group.
Caspase-3 is a key executioner enzyme in the apoptotic pathway. Its activity is a direct measure of apoptosis.[16][17]
Experimental Protocol:
Plate and Treat Cells: Follow steps 1-3 from the MTT assay protocol.
Lyse Cells: Lyse the cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.[18]
Add Substrate: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.[19]
Measure Absorbance: Measure the absorbance of the colorimetric product at 405 nm.[16]
Superoxide dismutase (SOD) and glutathione peroxidase (GPx) are crucial antioxidant enzymes that protect cells from oxidative damage.[1]
Experimental Protocol:
Sample Preparation: Following treatment, harvest and lyse the cells.
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the enzyme activity.
SOD and GPx Activity Measurement: Use commercially available colorimetric assay kits to measure the activity of SOD and GPx according to the manufacturer's instructions.[21][22][23]
Data Presentation and Comparative Analysis
Quantitative data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Hypothetical In Vitro Neuroprotective Effects of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride against MPP+-induced Toxicity in SH-SY5Y Cells
Treatment Group
Concentration (µM)
Cell Viability (% of Control)
Caspase-3 Activity (Fold Change)
SOD Activity (U/mg protein)
GPx Activity (U/mg protein)
Control
-
100 ± 5.2
1.0 ± 0.1
15.2 ± 1.1
25.8 ± 2.3
MPP+
500
45 ± 3.8
4.2 ± 0.5
8.1 ± 0.9
12.4 ± 1.5
MPP+ + Compound
1
62 ± 4.1
3.1 ± 0.4
10.5 ± 1.0
18.2 ± 1.9
MPP+ + Compound
10
85 ± 5.5
1.8 ± 0.2
13.8 ± 1.2
23.1 ± 2.1
MPP+ + Riluzole
10
78 ± 4.9
2.1 ± 0.3
12.9 ± 1.3
21.5 ± 2.0
Data are presented as mean ± SEM. Riluzole is included as a positive control neuroprotective agent.
In Vivo Validation: Assessing Neuroprotection in Animal Models
In vivo models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system.[24][25] They allow for the assessment of not only neuroprotection but also pharmacokinetic and behavioral outcomes.
Selection of Animal Models
The choice of animal model depends on the neurodegenerative disease being targeted.
Parkinson's Disease Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used to study Parkinson's disease.[26][27][28] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of the disease.[27][28]
Alzheimer's Disease Model: The 5xFAD transgenic mouse model is a commonly used model for Alzheimer's disease.[29][30][31][32] These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations, leading to accelerated amyloid plaque deposition and cognitive deficits.[29][30]
Experimental Design for In Vivo Neuroprotection Studies
The following diagram illustrates a general workflow for an in vivo neuroprotection study.
Caption: A general workflow for an in vivo neuroprotection study.
Key In Vivo Assessments
Behavioral tests are crucial for assessing the functional outcomes of a neuroprotective treatment.[33]
Open Field Test: This test measures locomotor activity and exploratory behavior.[33]
Rotarod Test: This test assesses motor coordination and balance.
Immunohistochemistry is used to visualize and quantify neuronal populations and pathological markers in brain tissue.
Tyrosine Hydroxylase (TH) Staining: In the MPTP model, staining for TH, the rate-limiting enzyme in dopamine synthesis, is used to quantify the loss of dopaminergic neurons in the substantia nigra.
Amyloid-beta (Aβ) Plaque Staining: In the 5xFAD model, staining for Aβ plaques is used to assess the amyloid burden in the brain.[31]
Biochemical assays on brain tissue provide quantitative measures of neurochemical changes.
Dopamine Levels: In the MPTP model, measuring dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC) provides a direct measure of dopaminergic terminal integrity.
Aβ ELISA: In the 5xFAD model, enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the levels of soluble and insoluble Aβ peptides in brain homogenates.[29]
Data Presentation and Comparative Analysis
Table 2: Hypothetical In Vivo Neuroprotective Effects of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride in the MPTP Mouse Model
Treatment Group
Dose (mg/kg)
Rotarod Latency (s)
TH+ Neurons in SNc (% of Control)
Striatal Dopamine (% of Control)
Control
-
185 ± 12.3
100 ± 7.5
100 ± 8.1
MPTP
-
62 ± 8.9
42 ± 5.1
38 ± 4.5
MPTP + Compound
10
115 ± 10.1
65 ± 6.2
68 ± 5.9
MPTP + Compound
30
158 ± 11.5
82 ± 7.0
85 ± 7.2
MPTP + L-DOPA
20
145 ± 10.8
45 ± 5.5
Symptomatic relief
Data are presented as mean ± SEM. L-DOPA is included as a standard symptomatic treatment for Parkinson's disease.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical validation of the neuroprotective effects of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride. By systematically progressing from in vitro mechanistic studies to in vivo functional assessments, researchers can build a comprehensive data package to support the further development of this and other novel neuroprotective candidates. The experimental protocols and comparative data presented herein serve as a template for rigorous and reproducible research in the field of neuropharmacology. Future studies should aim to further elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and therapeutic potential.
References
Przedborski, S., Jackson-Lewis, V., Naini, A. B., Jakowec, M., Petzinger, G., Miller, R., & Akram, M. (2001). The MPTP mouse model of Parkinson's disease: an update. Journal of bioenergetics and biomembranes, 33(6), 529–534.
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
Charles River Laboratories. (n.d.). 5xFAD Mouse Model for Alzheimer's Disease Studies. Retrieved from [Link]
Di Giovanni, G., Di Matteo, V., Di Mascio, M., & Esposito, E. (2010). α-Synuclein- and MPTP-Generated Rodent Models of Parkinson's Disease and the Study of Extracellular Striatal Dopamine Dynamics: A Microdialysis Approach. Bentham Science Publishers.
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
JoVE. (2018, September 28). Murine Model for Parkinson's Disease. Retrieved from [Link]
InnoSer. (2026, January 21). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link]
Forner, S., Baglietto-Vargas, D., Martini, A. C., & LaFerla, F. M. (2021). Behaviour Hallmarks in Alzheimer's Disease 5xFAD Mouse Model. International journal of molecular sciences, 22(16), 8463.
Creative Diagnostics. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
Oxford Global. (2022, April 8). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Retrieved from [Link]
Frontiers. (n.d.). The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier. Retrieved from [Link]
MDPI. (2022, January 28). Neuroimaging of Mouse Models of Alzheimer's Disease. Retrieved from [Link]
Signosis. (n.d.). Oxidative Stress/Antioxidant Assay Kits. Retrieved from [Link]
PLOS. (2013, September 17). Area-Specific Alterations of Synaptic Plasticity in the 5XFAD Mouse Model of Alzheimer's Disease: Dissociation between Somatosensory Cortex and Hippocampus. Retrieved from [Link]
Scantox. (n.d.). In Vivo Animal Models. Retrieved from [Link]
NETRI. (2022, June 24). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. Retrieved from [Link]
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PMC. (2023, November 6). Advances in current in vitro models on neurodegenerative diseases. Retrieved from [Link]
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Auctores. (2025, May 27). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]
BMB Reports. (2018, November 30). 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride attenuates MPP+-induced cytotoxicity by regulating oxidative stress and mitochondrial dysfunction in SH-SY5Y cells. Retrieved from [Link]
PubMed. (2017, February 28). Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. Retrieved from [Link]
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Google Patents. (n.d.). WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission.
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Side-by-Side Comparison of 3-Aryloxyazetidine Analogs: A Technical Guide for Lead Optimization
As a Senior Application Scientist specializing in medicinal chemistry and lead optimization, I frequently advocate for the "Azetidine Switch"—the strategic replacement of larger, more flexible saturated heterocycles (lik...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in medicinal chemistry and lead optimization, I frequently advocate for the "Azetidine Switch"—the strategic replacement of larger, more flexible saturated heterocycles (like piperidines or pyrrolidines) with a strained, four-membered azetidine core[1].
When we incorporate an aryloxy group at the 3-position of this ring, we create a highly functionalized scaffold: the 3-aryloxyazetidine . This specific structural modification is a field-proven strategy to drastically improve the physicochemical properties of lead compounds. By utilizing the highly polar amine within a strained system, we significantly lower lipophilicity (LogP)[1]. Furthermore, the 3-alkoxy substitution pattern sterically blocks the common metabolic "soft spot" at the 3-position, often resulting in a 2-fold increase in microsomal half-life compared to larger ring analogs[1].
In this guide, we will objectively compare three distinct 3-aryloxyazetidine analogs, analyzing their performance, target applications, and the causality behind their synthetic methodologies.
Comparative Analysis of Key Analogs
To understand the versatility of the 3-aryloxyazetidine scaffold, we must evaluate how specific aryl substitutions dictate biological targeting and physicochemical behavior.
3-((4-Methylbenzyl)oxy)azetidine: This analog is a critical building block utilized primarily in Fragment-Based Drug Design (FBDD)[1]. The 4-methylbenzyl (tolyl) group provides the necessary steric bulk to probe hydrophobic pockets in target proteins like GPCRs and kinases[1]. Meanwhile, the azetidine core maintains the basicity and aqueous solubility required for oral bioavailability[1].
3-(2-Chloro-4,6-dimethylphenoxy)azetidine: This analog features a highly specific, tri-substituted phenyl ring designed for selective interactions with monoamine transporters, specifically the serotonin transporter (SERT) and dopamine transporter (DAT)[2]. Modulation of these CNS targets is a cornerstone strategy for treating psychiatric and neurological disorders[2].
3-(2-Iodophenoxy)azetidine: Similar to the chloro-derivative, this compound is heavily investigated for its activity at monoamine transporters[3]. The inclusion of the heavy iodine atom allows researchers to exploit and probe halogen bonding interactions within the target protein's binding site[3]. Additionally, related halogenated 3-aryloxyazetidines have demonstrated high efficacy as inhibitors of voltage-gated sodium channels (Nav1.7), offering validated pathways for chronic pain management[4].
Quantitative Data & Performance Comparison
Analog Name
Primary Target / Application
LogP Modulation
Metabolic Impact (Microsomal
T1/2
)
Key Structural Feature
3-((4-Methylbenzyl)oxy)azetidine
GPCRs / Kinases (FBDD)
Significant Reduction vs. Piperidine
~2-Fold Increase
Lipophilic tolyl vector
3-(2-Chloro-4,6-dimethylphenoxy)azetidine
Monoamine Transporters (SERT/DAT)
Moderate Reduction
Enhanced Stability
Ortho-chloro steric shielding
3-(2-Iodophenoxy)azetidine
Nav1.7 Channels / SERT
Moderate Reduction
Enhanced Stability
Halogen-bond donor (Iodine)
Mechanistic Pathway: CNS Target Modulation
Understanding the pharmacodynamic influence of these analogs requires mapping their interaction with CNS targets. Below is the logical signaling pathway demonstrating how substituted 3-aryloxyazetidines modulate monoamine transporters to achieve clinical efficacy.
Mechanism of 3-aryloxyazetidine analogs modulating monoamine transporters.
Self-Validating Experimental Protocols
Scientific integrity demands that our protocols are not just lists of instructions, but self-validating systems. Every step must offer a verifiable metric of success before proceeding to the next.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
Objective: Synthesize 3-((4-Methylbenzyl)oxy)azetidine from 1-Boc-3-hydroxyazetidine[1].
Causality & Design: Direct Nucleophilic Aromatic Substitution (SNAr) is often unfeasible for synthesizing 3-aryloxy azetidines unless the aryl ring is highly electron-deficient. Therefore, we utilize a strong base (NaH) in a polar aprotic solvent (DMF) to generate a highly reactive alkoxide intermediate[1]. DMF is specifically chosen because it stabilizes the transition state of the subsequent SN2 alkylation, accelerating the reaction rate.
Step-by-Step Methodology:
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration[1].
Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise[1]. Self-Validation Step: The evolution of
H2
gas serves as a visual, real-time indicator of the deprotonation event. Stirring must continue at 0°C until gas evolution completely ceases (approximately 30 minutes), validating that alkoxide formation is 100% complete[1].
Alkylation: Add 4-Methylbenzyl bromide (1.1 eq) dropwise[1]. Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours[1]. Monitor via TLC until the starting material is consumed.
Deprotection: Following an aqueous workup to remove DMF, the Boc protecting group is cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to yield the final 3-aryloxyazetidine free base or corresponding salt[4].
Step-by-step synthetic workflow for 3-aryloxyazetidine analogs.
Protocol 2: Microsomal Stability Validation Assay
To validate the "Azetidine Switch" hypothesis, we must empirically prove the enhanced metabolic stability[1].
Methodology:
Incubate the synthesized 3-aryloxyazetidine analog (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
Quench 50 µL aliquots at precise intervals (0, 15, 30, 45, and 60 minutes) using 150 µL of cold acetonitrile containing an internal standard.
Centrifuge the samples to precipitate proteins, and quantify the remaining parent compound in the supernatant via LC-MS/MS.
Causality & Validation: By calculating and comparing the intrinsic clearance (
CLint
) and half-life (
T1/2
) of the azetidine analog against its piperidine counterpart, we objectively validate the steric shielding effect. A successful "switch" is validated when the LC-MS/MS data confirms a
≥
2-fold increase in
T1/2
against cytochrome P450-mediated oxidation[1].
Confirming elemental composition of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride
Title: Confirming the Elemental Composition of 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride: A Comparative Analytical Guide Executive Summary As a Senior Application Scientist, I frequently encounter a common pitfall i...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Confirming the Elemental Composition of 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride: A Comparative Analytical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter a common pitfall in pharmaceutical drug development: the over-reliance on a single analytical technique to confirm molecular identity. For a salt-form active pharmaceutical ingredient (API) or intermediate like 3-(2,6-Dimethylphenoxy)azetidine hydrochloride , proving its elemental composition requires a multi-orthogonal approach. While mass spectrometry can confirm the molecular formula of the free base, it is entirely blind to bulk stoichiometry and inorganic salt ratios.
This guide provides an objective comparison of the techniques required to unequivocally confirm the elemental composition of this specific azetidine derivative, ensuring both scientific integrity and regulatory compliance.
Before selecting our analytical toolkit, we must define the theoretical parameters of our target molecule. This establishes the baseline against which all empirical data will be validated.
Chemical Formula : C₁₁H₁₆ClNO (Free base: C₁₁H₁₅NO + HCl)
Monoisotopic Mass (Free Base) : 177.1154 Da
Molecular Weight (Salt) : 213.70 g/mol
Theoretical Mass Fractions :
Carbon (C): 61.82%
Hydrogen (H): 7.55%
Nitrogen (N): 6.55%
Oxygen (O): 7.49%
Chlorine (Cl): 16.59%
Comparative Analysis of Elemental Confirmation Techniques
To validate the composition, we must compare the primary analytical alternatives. Note that while Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the compendial standard (USP <233>) for trace elemental impurities (e.g., heavy metal contaminants)[1], it is not suitable for determining the bulk stoichiometric CHN composition of an organic molecule. Instead, we rely on the following orthogonal techniques:
Analytical Technique
Primary Output
Accuracy / Precision
Pros
Cons
CHN(O) Combustion Analysis
Bulk elemental mass fractions (%, w/w)
± 0.3% absolute variance
Gold standard for bulk purity; detects hidden inorganic fillers or trapped solvents.
Destructive; cannot distinguish between structural isomers.
LC-HRMS (Orbitrap / Q-TOF)
Exact mass & isotopic fine structure
< 2 ppm mass error
Unequivocally confirms the molecular formula of the free base.
Not quantitative for bulk purity; counterions (like Cl⁻) are often lost in positive ESI mode.
Ion Chromatography (IC)
Counterion (Cl⁻) mass fraction
± 2.0% relative error
Confirms exact salt stoichiometry (1:1 ratio).
Only measures the ionic component; provides no data on the organic skeleton.
Experimental Protocols & Systemic Validation
As with any rigorous scientific endeavor, the protocols we deploy must be self-validating systems. Below are the step-by-step methodologies and the causality behind their selection.
Protocol 1: Bulk Stoichiometry via CHN Combustion Analysis (Pregl-Dumas Method)
Causality : CHN analysis is the gold standard for bulk organic composition[2]. By combusting the sample at extreme temperatures, we convert the entire organic matrix into simple gases[3]. This validates the bulk purity and confirms that the sample is not carrying excess solvent (e.g., water of hydration) or inorganic fillers that HRMS would completely miss.
Self-Validating Step : The system is calibrated using a highly pure standard (e.g., sulfanilamide) immediately before and after the sample run to ensure complete combustion and accurate thermal conductivity detection.
Methodology :
Accurately weigh 1.5–2.0 mg of the dried 3-(2,6-Dimethylphenoxy)azetidine hydrochloride into a combustible tin capsule using a microbalance.
Seal the capsule and load it into the autosampler of the CHNS/O analyzer.
Combust the sample in an oxygen-rich environment at 1050°C to destroy the molecular structure completely[2].
Pass the resulting combustion gases through a reduction column to convert nitrogen oxides strictly to N₂.
Separate the gases (CO₂, H₂O, N₂) via gas chromatography and quantify them using a Thermal Conductivity Detector (TCD)[3].
Compare the empirical output to the theoretical values (Target: C: 61.8%, H: 7.6%, N: 6.6%). A variance of ≤0.3% confirms bulk elemental identity.
Protocol 2: Molecular Formula Confirmation via LC-HRMS
Causality : While CHN confirms bulk ratios, it cannot distinguish between structural isomers or detect minor impurities with similar elemental ratios. High-Resolution Mass Spectrometry (HRMS) provides sub-ppm mass accuracy and isotopic fine structure, locking in the exact molecular formula of the free base (C₁₁H₁₅NO)[4].
Self-Validating Step : Utilize an internal lock mass (e.g., a known fluorinated background ion) during acquisition to continuously calibrate the mass axis, ensuring <2 ppm mass error.
Methodology :
Prepare a 1 µg/mL solution of the sample in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
Inject 2 µL onto a C18 UPLC column coupled to an Orbitrap or Q-TOF mass spectrometer.
Acquire data in Positive Electrospray Ionization (ESI+) mode.
Extract the exact mass for the protonated molecule[M+H]⁺. The theoretical m/z for C₁₁H₁₆NO⁺ is 178.1226.
Analyze the isotopic pattern (A+1, A+2) to confirm the carbon and nitrogen isotope ratios perfectly match the predicted C₁₁H₁₅NO formula[4].
Protocol 3: Counterion Quantification via Ion Chromatography (IC)
Causality : In ESI-HRMS, the hydrochloride salt dissociates, and the chloride ion is typically lost or undetected in positive mode. To confirm the 1:1 salt stoichiometry (and rule out a free base or di-salt formulation), we must quantify the chloride mass fraction[5].
Self-Validating Step : Run a 5-point calibration curve using a certified chloride standard (NIST traceable) ensuring an R² > 0.999 before sample injection.
Methodology :
Dissolve 10.0 mg of the sample in 100 mL of ultra-pure water (18.2 MΩ·cm).
Inject the solution into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector.
Elute using an isocratic KOH gradient.
Integrate the chloride peak and calculate the mass fraction (Target: 16.59% Cl).
Orthogonal Workflow Visualization
Figure 1: Orthogonal analytical workflow for confirming the elemental composition of an API salt.
References
Title : Elemental Analysis CHNS (O) - Testing Methods
Source : Auriga Research
URL : [Link]
Title : Elemental analysis: operation & applications
Source : Elementar
URL :[Link]
Title : USP <232>/<233> and ICH Q3D Elemental Impurities Analysis
Source : Agilent
URL : [Link]
Personal protective equipment for handling 3-(2,6-Dimethylphenoxy)azetidine hydrochloride
Safe Handling and Operational Logistics for 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride Executive Summary & Chemical Profile 3-(2,6-Dimethylphenoxy)azetidine hydrochloride (CAS: 143329-16-2 for the free base) is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Safe Handling and Operational Logistics for 3-(2,6-Dimethylphenoxy)azetidine Hydrochloride
Executive Summary & Chemical Profile
3-(2,6-Dimethylphenoxy)azetidine hydrochloride (CAS: 143329-16-2 for the free base) is a highly specialized intermediate frequently utilized in pharmaceutical synthesis and drug discovery workflows. Formulated as a hydrochloride salt, it presents as a crystalline or amorphous solid. While the salt form enhances ambient stability and aqueous solubility compared to its free-base counterpart, it introduces distinct logistical challenges—most notably, the generation of highly reactive, irritant micro-particulates during routine mechanical manipulation.
Hazard Causality & Risk Assessment
To design a self-validating safety protocol, we must first understand the mechanistic causality behind the chemical's hazards. Based on structural analogs and standard hazard classifications for azetidine derivatives, this compound triggers Skin Irritation Category 2 (H315), Serious Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity - Single Exposure Category 3 for respiratory tract irritation (H335)[1].
Causality of Dermal and Ocular Risk: The azetidine ring is a highly strained, four-membered nitrogen heterocycle. While the hydrochloride salt neutralizes the basicity of the free amine, introduction to moisture—such as sweat on the skin or ocular fluid—can cause localized dissociation. This leads to concentrated pH shifts and potential nucleophilic interactions with biological macromolecules, driving the H315 and H319 irritation hazards[1].
Causality of Inhalation Risk: As a crystalline solid, the compound is highly susceptible to electrostatic charging during mechanical manipulation (e.g., spatulation). This electrostatic repulsion generates invisible micro-dust aerosols. Inhalation of these particulates directly deposits the reactive salt onto the sensitive respiratory epithelium, triggering acute H335 respiratory tract irritation[1]. Therefore, strict particulate filtration is required if primary engineering controls are compromised[2].
Personal Protective Equipment (PPE) Matrix
The following PPE standards are strictly mandated under the OSHA Laboratory Standard (29 CFR 1910.1450) and NIOSH guidelines to mitigate the specific physicochemical risks of this compound[3],[2].
PPE Category
Specification
Operational Causality & Justification
Regulatory Standard
Respiratory
NIOSH-Approved N95 or P100 Particulate Respirator
Filters >95% or >99.97% of airborne salt micro-dust generated during solid transfer. Required if weighing outside a fume hood.
Nitrile provides robust chemical resistance against solid amine salts. Double-gloving is mandated for bulk transfers to prevent micro-tears from exposing skin.
Protects against both airborne solid particulates and accidental liquid splashes. Standard safety glasses lack orbital seals and are insufficient for irritant dusts.
Workflow and PPE decision matrix for handling 3-(2,6-Dimethylphenoxy)azetidine hydrochloride.
Standard Operating Procedures (SOPs)
Weighing and Transfer of Solid
Engineering Control Verification: Ensure the chemical fume hood is fully operational with a calibrated face velocity of 80–100 feet per minute (fpm). Work at least 6 inches inside the hood sash to ensure proper laminar flow[6].
Static Mitigation: Because hydrochloride salts are prone to static cling (which drives aerosolization), discharge static from the micro-spatula and anti-static weigh boat using a piezoelectric anti-static gun (e.g., Zerostat) prior to opening the chemical vial.
PPE Donning: Equip double nitrile gloves, chemical splash goggles, and a lab coat[5]. If weighing bulk quantities (>5g) outside a specialized powder dispensing hood, don an N95 respirator[4].
Transfer: Carefully transfer the solid using smooth, deliberate motions to minimize air currents.
Decontamination: Upon completion, do not dry-wipe the balance . Use a lint-free cloth dampened with 70% ethanol or water to dissolve and capture residual salt, preventing secondary dust generation.
Solution Preparation
Solvent Addition: 3-(2,6-Dimethylphenoxy)azetidine hydrochloride is typically soluble in polar solvents (e.g., water, methanol, DMSO). Add the solid to the solvent slowly inside the fume hood.
Agitation: Do not vortex vigorously if the vial is unsealed, as this can generate micro-droplets of the irritant solution. Seal the vial tightly before sonication or vortexing.
PPE Adjustment: Once the solid is fully dissolved, the inhalation risk of dust is eliminated. Respiratory protection can be downgraded, but ocular protection (safety glasses with side shields) remains critical.
Spill Response & Waste Disposal Plan
Solid Spill Response Protocol
Isolation: Immediately halt work, step back, and alert personnel in the immediate vicinity.
PPE Escalation: Upgrade to a P100 particulate respirator, chemical splash goggles, and heavy-duty nitrile gloves[2].
Containment (No Dry Sweeping): Never use a brush or broom. Dry sweeping aggressively aerosolizes the irritant dust into the breathing zone.
Wet Collection: Lightly mist the spilled powder with water (if chemically compatible with surrounding materials) to suppress dust, or carefully cover the spill with damp absorbent pads.
Collection: Scoop the dampened mass using a non-sparking tool into a compatible, sealable hazardous waste container.
Disposal Plan
Dispose of all contaminated consumables (weigh boats, gloves, wipes) and chemical waste in accordance with your institutional Chemical Hygiene Plan (CHP)[7]. Label the container strictly as "Hazardous Chemical Waste: 3-(2,6-Dimethylphenoxy)azetidine hydrochloride (Toxic/Irritant)" to comply with the OSHA Laboratory Standard[3].